CdnP-IN-1
Description
The exact mass of the compound 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is 343.09906259 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-11-8-12-16(24-11)18-10-20(17(12)22)9-15(21)19-13-6-4-5-7-14(13)23-2/h4-8,10H,3,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEASKMQXRYFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of CD-NP (Cenderitide)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Genesis of a Novel Chimeric Natriuretic Peptide
The discovery of CD-NP, also known as cenderitide, represents an innovative approach in peptide drug design, aiming to create a therapeutic agent with a superior biological profile compared to native natriuretic peptides. The core concept was to engineer a chimeric peptide that synergistically combines the beneficial cardiovascular and renal properties of two distinct natriuretic peptides: C-type natriuretic peptide (CNP) and Dendroaspis natriuretic peptide (DNP).[1][2]
CNP, a 22-amino acid peptide, is recognized for its potent venodilating and anti-proliferative properties, which contribute to cardiac unloading with minimal hypotensive effects.[1][2] However, its therapeutic utility is limited by a lack of significant renal actions.[2] On the other hand, DNP, originally isolated from the venom of the green mamba snake, exhibits powerful natriuretic and diuretic effects but is also associated with marked hypotension.
The design strategy for CD-NP involved fusing the 22-amino acid structure of CNP with the 15-amino acid linear C-terminus of DNP. This created a novel 37-amino acid chimeric peptide hypothesized to possess the cardiac unloading and anti-proliferative actions of CNP while incorporating the natriuretic and diuretic renal benefits of DNP, all with a reduced hypotensive effect compared to B-type natriuretic peptide (BNP).
Synthesis and Characterization of CD-NP
The synthesis of CD-NP is achieved through standard solid-phase peptide synthesis techniques. Following the assembly of the 37-amino acid sequence, the identity of the peptide is confirmed using electrospray ionization mass spectrometry. A critical step in the synthesis is the formation of the disulfide bridge within the CNP portion of the chimera, which is accomplished by overnight air oxidation in a 50 mM ammonium bicarbonate buffer at a pH of 8.5.
Quantitative Data Summary
The biological activity of CD-NP has been quantified in several preclinical studies. The following tables summarize the key in vivo and in vitro findings.
Table 1: In Vivo Hemodynamic and Renal Effects of CD-NP in Normal Anesthetized Dogs
| Parameter | Vehicle (Baseline) | CD-NP (10 ng/kg/min) | CD-NP (50 ng/kg/min) | CD-NP (100 ng/kg/min) |
| Mean Arterial Pressure (MAP) (mmHg) | 137 ± 6 | 134 ± 6 | 128 ± 5 | 118 ± 6 |
| Pulmonary Capillary Wedge Pressure (PCWP) (mmHg) | 6.4 ± 0.4 | 5.2 ± 0.5 | 4.4 ± 0.6 | 3.6 ± 0.5 |
| Glomerular Filtration Rate (GFR) (ml/min) | 37 ± 3 | 33 ± 2 | 50 ± 8 | 55 ± 6 |
| Sodium Excretion (μEq/min) | 48 ± 17 | 123 ± 23 | 326 ± 51 | 462 ± 69 |
| Urine Flow (ml/min) | 0.7 ± 0.2 | 1.7 ± 0.3 | 4.0 ± 0.7 | 4.5 ± 0.7 |
| Plasma Renin Activity (ng/ml/hr) | 8.2 ± 1 | 5.3 ± 1 | 3.9 ± 0.7 | 6.3 ± 1.1 |
| p < 0.05 vs. Vehicle |
Table 2: Comparison of CD-NP and Human BNP in Normal Dogs
| Parameter | CD-NP (50 ng/kg/min) | Human BNP (equimolar dose) |
| Hypotensive Effect | Less Hypotensive (p < 0.05) | More Hypotensive |
| Glomerular Filtration Rate (GFR) | Greater Increase (p < 0.05) | Lesser Increase |
Experimental Protocols
In Vivo Canine Studies
-
Animal Model: Normal anesthetized dogs were utilized to assess the cardiorenal and endocrine effects of CD-NP.
-
Drug Administration: CD-NP was administered via intravenous infusion at increasing doses of 10, 50, and 100 ng/kg/min.
-
Hemodynamic Monitoring: Mean Arterial Pressure (MAP) and Pulmonary Capillary Wedge Pressure (PCWP) were continuously monitored.
-
Renal Function Assessment: Glomerular Filtration Rate (GFR) was measured, and urine was collected to determine sodium excretion and urine flow.
-
Endocrine Analysis: Blood samples were collected to measure plasma renin activity.
In Vitro Cardiac Fibroblast Studies
-
Cell Culture: Primary cultures of cardiac fibroblasts were established.
-
cGMP Activation Assay: The ability of CD-NP to stimulate the second messenger cyclic guanosine monophosphate (cGMP) was assessed.
-
Anti-proliferative Assay: The inhibitory effect of CD-NP on cardiac fibroblast proliferation was determined.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CD-NP
CD-NP is a dual guanylyl cyclase (GC) receptor agonist, activating both GC-A and GC-B receptors. This dual activation leads to an increase in intracellular cGMP, which mediates its downstream biological effects.
Caption: Signaling pathway of the dual guanylyl cyclase activator CD-NP.
Experimental Workflow for In Vivo Evaluation
The following diagram illustrates the workflow for the in vivo assessment of CD-NP's physiological effects.
Caption: Workflow for the in vivo evaluation of CD-NP in a canine model.
Conclusion
The design and synthesis of CD-NP exemplify a rational approach to drug discovery, resulting in a chimeric peptide with a unique and favorable profile of cardiorenal and anti-fibrotic actions. Its ability to activate both guanylyl cyclase-A and -B receptors translates into a combination of desirable therapeutic effects, including cardiac unloading, renal function enhancement, and renin suppression, with minimal hypotensive side effects. These properties position CD-NP as a promising therapeutic candidate for cardiorenal diseases.
References
In-Depth Technical Guide to CdnP-IN-1: A Novel Inhibitor of a Key Tuberculosis Virulence Factor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and therapeutic potential of CdnP-IN-1, a synthetic inhibitor of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase CdnP (also known as Rv2837c or CnpB). This document details the mechanism of action of CdnP, the role of its inhibition in combating tuberculosis, and relevant experimental protocols for studying this compound and similar compounds.
Chemical Structure and Properties of this compound
This compound is a small molecule inhibitor with a well-defined chemical structure. Its fundamental properties are summarized in the table below, providing a foundation for its use in experimental and drug development settings.
| Property | Value | Source |
| IUPAC Name | 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide | PubChem |
| Molecular Formula | C₁₇H₁₇N₃O₃S | PubChem |
| Molecular Weight | 343.4 g/mol | PubChem |
| CAS Number | 691862-35-8 | PubChem |
| SMILES | CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NC3=CC=CC=C3OC | PubChem |
The Target: Mycobacterium tuberculosis CdnP
CdnP is a crucial virulence factor for Mycobacterium tuberculosis, the causative agent of tuberculosis. It functions as a phosphodiesterase that degrades cyclic dinucleotides, which are key signaling molecules in the host's innate immune response.[1][2][3]
Mechanism of Action of CdnP:
-
Substrate Specificity: CdnP hydrolyzes various cyclic dinucleotides, including bacterial-derived cyclic di-AMP (c-di-AMP) and host-derived 2'3'-cyclic GMP-AMP (cGAMP).[2]
-
Immune Evasion: Upon infection, M. tuberculosis releases c-di-AMP into the host cell cytoplasm. This, along with host-generated cGAMP, is recognized by the host protein Stimulator of Interferon Genes (STING).
-
STING Pathway Activation: Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFN-α and IFN-β), which are critical for orchestrating an anti-bacterial immune response.
-
CdnP-mediated Suppression: By degrading c-di-AMP and cGAMP, CdnP effectively dampens the STING-dependent innate immune response, allowing the bacteria to evade host defenses and establish a successful infection.
The inhibition of CdnP is therefore a promising therapeutic strategy to restore the host's natural ability to fight M. tuberculosis infection.
This compound as a CdnP Inhibitor
While "this compound" is not extensively documented in publicly available research literature, its name strongly suggests its role as an inhibitor of the CdnP enzyme. Based on the known mechanisms of other CdnP inhibitors, it is hypothesized that this compound acts as a competitive inhibitor, binding to the active site of the CdnP enzyme and preventing the hydrolysis of its cyclic dinucleotide substrates.
The discovery of natural product inhibitors of CdnP, such as the coumarin derivative macrosporusone A and the flavonoid glucosides ligustroflavone, rhoifolin, and neodiosmin, provides a strong rationale for the development of synthetic inhibitors like this compound. These natural compounds have been shown to bind directly to CdnP with high affinity and effectively inhibit its enzymatic activity.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the biological context and experimental approaches for studying CdnP inhibitors, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: CdnP Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for CdnP Inhibitor Evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of CdnP inhibitors.
CdnP Enzymatic Activity Assay (Malachite Green Assay)
This assay quantifies the phosphodiesterase activity of CdnP by measuring the release of inorganic phosphate (Pi) from the hydrolysis of a cyclic dinucleotide substrate.
Materials:
-
Recombinant CdnP protein
-
Cyclic dinucleotide substrate (e.g., c-di-AMP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound or other test inhibitors
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, CdnP enzyme, and the cyclic dinucleotide substrate in a 96-well plate.
-
To test for inhibition, pre-incubate the CdnP enzyme with varying concentrations of this compound for 15 minutes at room temperature before adding the substrate.
-
Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in each reaction.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant CdnP protein
-
This compound or other test compounds
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the recombinant CdnP protein onto the surface of the sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, in real-time to generate sensorgrams.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Assay for Type I Interferon Production
This assay measures the ability of a CdnP inhibitor to restore the type I interferon response in macrophages infected with M. tuberculosis.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs)
-
Mycobacterium tuberculosis (wild-type or a strain with known c-di-AMP production)
-
This compound or other test inhibitors
-
Cell culture medium and supplements
-
Reagents for quantifying IFN-β (e.g., ELISA kit or primers and probes for qPCR)
-
96-well cell culture plates
Procedure:
-
Seed macrophages in a 96-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).
-
Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI).
-
After an initial infection period (e.g., 4 hours), wash the cells to remove extracellular bacteria.
-
Treat the infected cells with varying concentrations of this compound.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Collect the cell culture supernatants to measure secreted IFN-β by ELISA, or lyse the cells to extract RNA for IFN-β mRNA quantification by qPCR.
-
Analyze the data to determine the dose-dependent effect of this compound on restoring the IFN-β response.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of novel host-directed therapies for tuberculosis. By targeting the bacterial virulence factor CdnP, this inhibitor has the potential to restore the host's innate immune response and enhance the clearance of M. tuberculosis. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and the discovery of new CdnP inhibitors. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound, as well as evaluating its efficacy in preclinical models of tuberculosis. The development of selective and potent CdnP inhibitors could provide a much-needed new class of anti-tubercular agents to combat the global health threat of drug-resistant tuberculosis.
References
CdnP-IN-1 (CAS RN 691862-35-8): A Technical Guide to a Potent Inhibitor of Mycobacterium tuberculosis Cyclic Dinucleotide Phosphodiesterase
For Researchers, Scientists, and Drug Development Professionals
Abstract
CdnP-IN-1, with CAS number 691862-35-8 and also known as compound c82, is a potent and selective non-nucleotide inhibitor of the Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase (CdnP). This enzyme is critical for Mtb's evasion of the host's innate immune system. By hydrolyzing both the bacterial second messenger cyclic di-AMP (c-di-AMP) and the host-derived cyclic GMP-AMP (cGAMP), CdnP dampens the activation of the STING (Stimulator of Interferon Genes) pathway, thereby mitigating the type I interferon response. This compound, by inhibiting CdnP, presents a promising therapeutic strategy to counteract this immune evasion mechanism. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, the signaling pathway it modulates, and detailed experimental protocols for its study.
Quantitative Data
This compound has been characterized as a potent inhibitor of Mtb CdnP. The key quantitative data for its activity is summarized in the table below.
| Parameter | Value | Species/Enzyme | Notes |
| IC50 | 18 µM | Mycobacterium tuberculosis CdnP | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the CdnP enzyme activity.[1] |
Selectivity Profile:
This compound has demonstrated high selectivity for Mtb CdnP. It did not show inhibitory activity against a panel of other bacterial, viral, and mammalian phosphodiesterases, highlighting its potential as a targeted therapeutic with a reduced risk of off-target effects.[1]
| Enzyme | Species/Origin | Inhibition |
| Yybt | Bacillus subtilis | No |
| RocR | Pseudomonas aeruginosa | No |
| GBS-CdnP | Streptococcus agalactiae | No |
| Poxin | Viral | No |
| ENPP1 | Mammalian | No |
Signaling Pathway
CdnP plays a crucial role in the interplay between Mycobacterium tuberculosis and the host innate immune system. The signaling pathway involves the recognition of bacterial components and the subsequent activation of an immune response, which Mtb actively subverts using CdnP. This compound acts as a key tool to dissect and potentially counteract this process.
The cGAS-STING Pathway and Mtb Evasion
During infection, M. tuberculosis releases DNA into the host cell cytosol. This cytosolic DNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to the STING protein located on the endoplasmic reticulum, triggering a conformational change and its translocation. This initiates a signaling cascade that leads to the phosphorylation of transcription factors like IRF3, which then translocate to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines.
Simultaneously, Mtb produces its own cyclic dinucleotide second messenger, c-di-AMP, which can also be recognized by the host's STING pathway, further amplifying the immune response.
To counteract this host defense mechanism, M. tuberculosis employs the phosphodiesterase CdnP. CdnP is capable of hydrolyzing both host-derived cGAMP and bacterial-derived c-di-AMP, effectively dampening the activation of the STING pathway and allowing the bacteria to evade the host's innate immune response.[1][2]
Mechanism of Action of this compound
This compound directly inhibits the enzymatic activity of CdnP. By blocking CdnP, the degradation of cGAMP and c-di-AMP is prevented. This leads to an accumulation of these cyclic dinucleotides in the host cell cytosol, resulting in a more robust and sustained activation of the STING pathway and a heightened anti-bacterial immune response.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound.
High-Throughput Screening (HTS) for CdnP Inhibitors
This protocol describes a fluorescence-based HTS assay to identify inhibitors of Mtb CdnP. The assay relies on the principle that c-di-AMP protects the fluorescent molecule coralyne from quenching by halide ions.
Materials:
-
Purified Mtb CdnP enzyme
-
c-di-AMP (substrate)
-
Coralyne
-
Potassium iodide (quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
384-well microplates
-
Plate reader capable of fluorescence intensity measurement
Procedure:
-
Prepare a solution of CdnP enzyme in assay buffer.
-
Prepare a solution of c-di-AMP substrate in assay buffer.
-
Prepare a solution of coralyne and potassium iodide in assay buffer.
-
Dispense test compounds (including this compound) dissolved in DMSO into the wells of a 384-well plate. Include positive controls (no enzyme) and negative controls (DMSO vehicle).
-
Add the CdnP enzyme solution to all wells except the positive controls.
-
Incubate the plates at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the c-di-AMP substrate solution to all wells.
-
Incubate the plates at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining c-di-AMP by adding the coralyne/potassium iodide solution.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for coralyne).
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Compounds showing significant inhibition are selected for further validation.
HPLC-Based Assay for CdnP Activity and Inhibition
This method provides a quantitative measure of CdnP activity by directly monitoring the depletion of the substrate (c-di-AMP) and the formation of the product (pApA or AMP) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified Mtb CdnP enzyme
-
c-di-AMP (substrate)
-
This compound (inhibitor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Quenching solution (e.g., 0.1 M HCl)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer like triethylammonium acetate)
-
UV detector
Procedure:
-
Set up reaction mixtures containing reaction buffer, CdnP enzyme, and varying concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes.
-
Initiate the reaction by adding c-di-AMP.
-
Incubate the reactions at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reactions at each time point by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Monitor the separation of c-di-AMP and its product(s) by UV absorbance at 254 nm.
-
Quantify the peak areas of the substrate and product(s).
Data Analysis:
-
Determine the initial reaction velocity from the linear phase of the product formation or substrate depletion over time.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value of this compound.
Experimental Workflows
The discovery and characterization of this compound typically follows a structured workflow designed to identify potent and selective inhibitors.
References
The Core of Bacterial Signaling: An In-depth Technical Guide to Cyclic Dinucleotide Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
Cyclic dinucleotides (c-di-NMPs) have emerged as ubiquitous second messengers in bacteria, orchestrating a wide array of physiological processes, from motility and biofilm formation to virulence and cell cycle progression. The intracellular concentrations of these critical signaling molecules are exquisitely controlled by the interplay between two classes of enzymes: dinucleotide cyclases that synthesize them and phosphodiesterases (PDEs) that degrade them. This technical guide provides a comprehensive overview of bacterial c-di-NMP phosphodiesterases, focusing on their molecular mechanisms, the signaling pathways they regulate, and the experimental approaches used to study them.
The Major Families of Bacterial Cyclic Dinucleotide Phosphodiesterases
Bacteria employ several distinct families of phosphodiesterases to hydrolyze cyclic dinucleotides, primarily cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP). These families are characterized by their unique catalytic domains.
-
EAL Domain Proteins: Named after the conserved EAL (Glu-Ala-Leu) amino acid motif, these enzymes are the most prevalent and well-characterized c-di-GMP-specific phosphodiesterases.[1][2] They hydrolyze c-di-GMP to the linear dinucleotide 5'-phosphoguanylyl-(3',5')-guanosine (pGpG).[1][3] The catalytic activity of EAL domains is typically dependent on the presence of divalent metal ions, most commonly Mg²⁺ or Mn²⁺.[1]
-
HD-GYP Domain Proteins: This family of PDEs also targets c-di-GMP but is characterized by a conserved HD-GYP motif. Unlike EAL domains, HD-GYP domains can hydrolyze c-di-GMP completely to two molecules of GMP, suggesting a two-step reaction mechanism. These enzymes often contain a binuclear or trinuclear metal center, typically involving iron, which is essential for their catalytic activity.
-
DHH-DHHA1 Domain Proteins: These phosphodiesterases are primarily responsible for the degradation of c-di-AMP. The DHH and DHHA1 domains work in concert to hydrolyze c-di-AMP to pApA and subsequently to AMP. The DHH domain is critical for the phosphodiesterase activity.
-
HD Domain Proteins: A distinct class of c-di-AMP phosphodiesterases utilizes a catalytic HD (His-Asp) domain. The protein PgpH from Listeria monocytogenes is a well-studied example of this family. These enzymes hydrolyze c-di-AMP to 5'-pApA.
Quantitative Analysis of Bacterial Phosphodiesterase Activity
The enzymatic efficiency of phosphodiesterases is crucial for their biological function. The following tables summarize key kinetic parameters for representative bacterial PDEs.
Table 1: Kinetic Parameters of c-di-GMP Phosphodiesterases
| Enzyme (Organism) | Domain | Km (µM) | kcat (s⁻¹) | Reference |
| RocR (Pseudomonas aeruginosa) | EAL | 3.2 ± 0.3 | 0.67 ± 0.03 | |
| VieA (Vibrio cholerae) | EAL | 0.06 | Not Reported | |
| PdeL (Escherichia coli) | EAL | Not Reported | 0.15 (kcat/KM) | |
| PggH (Vibrio cholerae) | - | 12.11 | 0.14 |
Table 2: Kinetic Parameters of c-di-AMP Phosphodiesterases
| Enzyme (Organism) | Domain | Km (µM) | kcat (s⁻¹) | Reference |
| MsPDE (Mycobacterium smegmatis) | DHH-DHHA1 | Not Reported | Not Reported | |
| CpdB (Escherichia coli) | - | Not Reported | Not Reported |
Key Signaling Pathways Regulated by Bacterial Phosphodiesterases
Bacterial PDEs are integral components of complex signaling networks that translate environmental cues into specific cellular responses.
The RocR-Mediated c-di-GMP Signaling Pathway in Pseudomonas aeruginosa
The RocR protein in Pseudomonas aeruginosa is a well-characterized EAL domain-containing PDE that plays a significant role in biofilm formation and virulence. The Roc signaling system, which includes the sensor kinase RocS1 and the response regulator RocA1, modulates the phosphodiesterase activity of RocR.
The PgpH-Mediated c-di-AMP Signaling Pathway in Listeria monocytogenes
In Listeria monocytogenes, the HD domain phosphodiesterase PgpH, along with the DHH-DHHA1 domain protein PdeA, is crucial for maintaining c-di-AMP homeostasis. Dysregulation of c-di-AMP levels in this pathogen leads to defects in cell wall synthesis and attenuated virulence.
References
In-Vitro Characterization of CdnP-IN-1 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro characterization of CdnP-IN-1, a representative inhibitor of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase CdnP. The document details the biochemical activity of CdnP inhibitors, outlines the methodologies for key experimental assays, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of several compounds against CdnP has been determined using a luminescence-based AMP detection assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzymatic activity by 50%, are summarized below. This compound is a representative compound from this series.
| Compound ID | CdnP IC50 (µM) |
| C-13 | 9.66 |
| C-28 | 15.9 |
| C-29 | 14.2 |
| C-33 | 18.8 |
| C-34 | 13.1 |
| C-15 | 21.5 |
| C-48 | 42.6 |
| C-67 | 41.9 |
Experimental Protocols
A detailed methodology for the key luminescence-based enzymatic assay used to determine the in-vitro activity of CdnP inhibitors is provided below.
Luminescence-Based AMP Detection Assay for CdnP Inhibition
This assay quantifies the enzymatic activity of CdnP by measuring the production of AMP from the hydrolysis of its substrate, cyclic di-AMP (c-di-AMP). The amount of AMP produced is detected using a coupled-enzyme system that generates a luminescent signal proportional to the AMP concentration.
Materials:
-
Purified His-tagged CdnP enzyme
-
c-di-AMP (substrate)
-
This compound or other test inhibitors
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)
-
AMP-Glo™ Assay kit (Promega) or similar luminescence-based AMP detection system
-
White, opaque 96-well or 384-well microplates suitable for luminescence readings
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range for IC50 determination would span from nanomolar to micromolar concentrations.
-
Enzyme Reaction:
-
In a microplate, add the assay buffer, the CdnP enzyme at a fixed concentration, and the various concentrations of this compound.
-
Include control wells containing the enzyme without any inhibitor (positive control for enzyme activity) and wells without the enzyme (negative control/background).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the c-di-AMP substrate to all wells.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration, ensuring the reaction proceeds within the linear range.
-
-
AMP Detection:
-
Terminate the enzymatic reaction by adding the first reagent from the AMP detection kit (e.g., AMP-Glo™ Reagent I), which stops the CdnP activity and depletes any remaining ATP.
-
Incubate as per the manufacturer's instructions.
-
Add the second reagent (e.g., AMP Detection Solution), which contains enzymes that convert AMP to ATP, followed by a luciferase/luciferin reaction that generates light from the newly formed ATP.
-
Incubate to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a luminometer.
-
Subtract the background luminescence (wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control (enzyme with no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key signaling pathway involving CdnP, the enzymatic mechanism of CdnP, and the workflow of the inhibitory assay.
Caption: CdnP signaling pathway in host-pathogen interaction.
Caption: Enzymatic mechanism of CdnP.
Caption: Workflow for CdnP inhibition assay.
Methodological & Application
Application Notes and Protocols for CdnP-IN-1: A Novel Inhibitor of Mycobacterium tuberculosis Cyclic Dinucleotide Phosphodiesterase
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, employs sophisticated mechanisms to evade the host immune system. One key strategy involves the secretion of the cyclic dinucleotide phosphodiesterase (CdnP), an enzyme that hydrolyzes cyclic di-AMP (c-di-AMP) produced by the bacterium and cyclic GMP-AMP (cGAMP) produced by the host cell. This action dampens the host's STING-dependent type I interferon response, promoting bacterial survival.[1][2][3][4] CdnP-IN-1 is a potent and selective inhibitor of MTB CdnP, representing a promising tool for studying MTB pathogenesis and a potential lead for the development of novel anti-virulence therapies. These application notes provide detailed protocols for the experimental use of this compound in MTB culture and enzymatic assays.
Quantitative Data
The inhibitory activity of various compounds against MTB CdnP has been evaluated. The following table summarizes key quantitative data for representative CdnP inhibitors.
| Compound ID | Target | Assay Type | IC50 (μM) | Reference |
| C82 | MTB CdnP | Enzymatic Assay | ~18 | [1] |
| Neodiosmin | MTB CdnP | Enzymatic Assay | 5.50 | |
| Cilostazol | MTB CdnP | Enzymatic Assay | Mild Inhibition | |
| Sildenafil | MTB CdnP | Enzymatic Assay | Mild Inhibition |
Signaling Pathway of MTB CdnP in Host-Pathogen Interaction
During infection, MTB resides within the host cell's cytosol. The presence of bacterial DNA and secreted c-di-AMP is sensed by the host cell, triggering an immune response. The host enzyme cGAS synthesizes cGAMP, which activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. To counteract this, MTB secretes CdnP, which degrades both c-di-AMP and cGAMP, thus inhibiting the STING-mediated immune response and promoting bacterial persistence.
References
- 1. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico discovery and in vitro activity of inhibitors against Mycobacterium tuberculosis 7,8-diaminopelargonic acid synthase (Mtb BioA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Culture and Detection of Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) [bio-protocol.org]
- 4. Culture and Detection of Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) [en.bio-protocol.org]
Application Notes and Protocols for CdnP-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
CdnP-IN-1, also known as C82, is a selective inhibitor of the Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase, CdnP.[1][2] This enzyme plays a crucial role in the bacterium's ability to evade the host's innate immune system. By degrading cyclic dinucleotides (CDNs), such as cyclic di-AMP (c-di-AMP) produced by the bacteria and 2'3'-cGAMP produced by the host's cGAS enzyme, CdnP dampens the activation of the STING (Stimulator of Interferon Genes) pathway, thereby suppressing the production of type I interferons and other pro-inflammatory cytokines.[1][2][3] Inhibition of CdnP with this compound is therefore a promising strategy to enhance the host immune response against Mtb infection.
These application notes provide detailed protocols for the use of this compound in a research setting, including its biochemical characterization and its evaluation in cellular models.
Data Presentation
Table 1: Biochemical Activity of this compound
| Compound | Target | IC50 (µM) | Selectivity Notes | Reference |
| This compound (C82) | Mycobacterium tuberculosis CdnP | ~18 | Does not inhibit other bacterial CDN PDEs (Yybt, RocR, GBS-CdnP), a viral CDN PDE (poxin), or mammalian ENPP1. |
Signaling Pathway
The following diagram illustrates the role of CdnP in the cGAS-STING signaling pathway and the mechanism of action for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in biochemical and cellular assays.
Materials:
-
This compound (C82) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO. The molecular weight of this compound (C17H17N3O3S) is 343.4 g/mol .
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
In Vitro CdnP Enzymatic Assay (Malachite Green Assay)
This protocol is designed to determine the inhibitory activity of this compound against recombinant Mtb CdnP enzyme by measuring the release of inorganic phosphate.
Experimental Workflow:
References
CdnP-IN-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
CdnP-IN-1, also identified as 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide (PubChem CID: 734347), is a small molecule inhibitor belonging to the thienopyrimidine class of compounds. While the precise biological target of this compound is not definitively established in publicly available literature, its structural motif is characteristic of kinase inhibitors. Thienopyrimidine derivatives have been widely investigated for their potential to modulate various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is frequently implicated in the pathogenesis of cancer and other diseases. These application notes provide detailed protocols for the solubilization, storage, and experimental application of this compound in common in vitro assays, based on the compound's chemical structure and the known properties of analogous thienopyrimidine-based inhibitors.
Physicochemical Properties and Solubility
While specific experimental solubility data for this compound is limited, the general characteristics of thienopyrimidine derivatives suggest low aqueous solubility and better solubility in organic solvents.
Table 1: Physicochemical and Solubility Data for this compound and Structurally Related Compounds
| Property | This compound (Predicted/Inferred) | General Thienopyrimidine Derivatives (Observed) |
| Molecular Formula | C₁₇H₁₇N₃O₃S | Variable |
| Molecular Weight | 343.4 g/mol | Variable |
| Aqueous Solubility | Very low | Generally low to practically insoluble |
| DMSO Solubility | Expected to be ≥ 10 mM | Typically soluble in the mM range |
| Ethanol Solubility | Expected to be soluble | Often soluble, but may be less so than in DMSO |
| Stability in Solution | Moderate; susceptible to hydrolysis over time | Varies; stock solutions are typically stored at -20°C or -80°C to minimize degradation. |
Note: The data for this compound is inferred from its chemical structure and data on similar compounds. Researchers should perform their own solubility tests for precise concentrations.
Preparation and Storage of this compound
Proper handling and storage are crucial to maintain the integrity and activity of this compound.
Reagent and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparation of Stock Solutions
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Solvent Addition: To prepare a 10 mM stock solution, add the calculated volume of anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock from this compound (MW: 343.4 g/mol ), dissolve 3.434 mg of the compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly for several minutes. If complete dissolution is not achieved, brief sonication in a water bath may be necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are generally stable for several months. For short-term storage (up to a week), 4°C may be acceptable.
Experimental Protocols
The following are generalized protocols for common assays where a putative kinase inhibitor like this compound would be evaluated. It is critical to optimize these protocols for your specific cell lines and experimental conditions.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
Diagram 1: General Workflow for an In Vitro Kinase Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
This compound stock solution (in DMSO)
-
Kinase assay detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
White, opaque 96-well or 384-well plates
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP) in the appropriate kinase assay buffer at the desired concentrations.
-
Serial Dilution of this compound: Prepare a serial dilution of the this compound stock solution in DMSO. A typical starting concentration for the highest dose might be 100 µM, followed by 1:3 or 1:5 serial dilutions.
-
Compound Dispensing: Add a small volume (e.g., 1 µL) of the serially diluted this compound and DMSO (vehicle control) to the wells of the microplate.
-
Kinase Addition: Add the diluted kinase solution to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and Signal Detection: Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen kinase assay detection kit.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (MTT/XTT)
This protocol measures the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Diagram 2: Workflow for MTT/XTT Cell Proliferation Assay
Caption: A step-by-step workflow for assessing the anti-proliferative effects of this compound using an MTT or XTT assay.
Materials:
-
Adherent or suspension cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., acidic isopropanol or SDS solution)
-
96-well clear tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% (v/v) to avoid solvent toxicity.[1] Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Addition of MTT/XTT Reagent: Following the treatment period, add the MTT or XTT reagent to each well according to the manufacturer's protocol.[2][3]
-
Incubation with Reagent: Incubate the plates for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to each well and incubate (often overnight) to dissolve the formazan crystals. This step is not necessary for the XTT assay as the formazan product is water-soluble.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (typically ~570 nm for MTT and ~450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and plot this against the log of the this compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
Putative Signaling Pathway
Given that this compound is a thienopyrimidine, it is hypothesized to function as a kinase inhibitor. The diagram below illustrates a generic kinase signaling cascade that is often implicated in cancer cell proliferation and survival. The specific kinase(s) targeted by this compound would need to be determined experimentally.
Diagram 3: Generic Kinase Signaling Pathway Potentially Targeted by this compound
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors. This compound is hypothesized to inhibit a kinase within this or a similar pathway.
Safety Precautions
-
This compound is a chemical compound for research use only. Its toxicological properties have not been fully elucidated.
-
Always handle the compound in a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Disclaimer: These protocols and application notes are intended as a general guide. Researchers must independently validate and optimize all procedures for their specific experimental systems.
References
CdnP-IN-1: A Potent Tool for the Investigation of c-di-AMP Signaling in Mycobacterium tuberculosis
Introduction
Cyclic di-AMP (c-di-AMP) has emerged as a critical second messenger in Mycobacterium tuberculosis (MTB), playing a pivotal role in regulating various physiological processes and host-pathogen interactions. The intracellular levels of this signaling molecule are tightly controlled by the activities of diadenylate cyclases (DACs) that synthesize c-di-AMP and phosphodiesterases (PDEs) that degrade it. In MTB, the DHH-DHHA1 domain-containing protein CdnP (also known as CnpB, Rv2837c) is the primary PDE responsible for hydrolyzing c-di-AMP. CdnP has been identified as a key virulence factor, as it degrades not only bacterial-derived c-di-AMP but also host-derived cyclic GMP-AMP (cGAMP), thereby dampening the host's innate immune response mediated by the STING pathway. This evasion of host immunity makes CdnP an attractive target for the development of novel anti-tuberculosis therapies.
CdnP-IN-1 is a potent and selective, non-nucleotide inhibitor of MTB CdnP. Its ability to specifically block the activity of CdnP allows researchers to probe the intricate roles of c-di-AMP signaling in MTB physiology and pathogenesis. This document provides detailed application notes and protocols for utilizing this compound as a research tool to study MTB c-di-AMP signaling.
This compound: Key Properties and Quantitative Data
This compound (compound c82) has been characterized as a valuable chemical probe for studying MTB CdnP. Its key quantitative parameters are summarized in the table below.
| Parameter | Value | Reference |
| IC50 for MTB CdnP | ~18 µM | [1][2] |
| Selectivity | No significant inhibition of other bacterial CDN PDEs (Yybt, RocR, GBS-CdnP), a viral CDN PDE (poxin), or mammalian ENPP1. | [1][2] |
| MTB CdnP Kinetic Parameters (for c-di-AMP) | ||
| Km | 1.2 ± 0.1 µM | [3] |
| kcat | 4.0 ± 0.1 min⁻¹ | |
| Effect of cdnP Disruption on Intracellular c-di-AMP Levels in MTB | ~535-fold increase compared to wild-type. |
Signaling Pathway Perturbation by this compound
The canonical c-di-AMP signaling pathway in Mycobacterium tuberculosis and its modulation by this compound are depicted below. In MTB, the diadenylate cyclase DisA synthesizes c-di-AMP from two molecules of ATP. The phosphodiesterase CdnP hydrolyzes c-di-AMP to regulate its intracellular concentration. During infection, MTB can release c-di-AMP into the host cell cytosol, which is recognized by the host sensor STING, leading to a type I interferon (IFN) response. However, MTB also secretes CdnP, which can degrade both bacterial c-di-AMP and host-derived cGAMP, thereby suppressing this immune response. This compound inhibits CdnP, leading to an accumulation of intracellular c-di-AMP in MTB and preventing the degradation of cytosolic c-di-AMP and cGAMP in the host cell, thus potentiating the host immune response.
Caption: MTB c-di-AMP signaling and its inhibition by this compound.
Experimental Protocols
In Vitro CdnP Phosphodiesterase Activity Assay
This protocol describes a method to measure the enzymatic activity of purified MTB CdnP and to determine the IC50 value of this compound. The assay is based on the quantification of the remaining c-di-AMP substrate or the product formed (pApA or AMP) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified recombinant MTB CdnP enzyme
-
c-di-AMP substrate
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MnCl₂, 1 mM DTT
-
Quenching Solution: 50 mM EDTA
-
HPLC system with a C18 column
-
Mobile Phase A: 100 mM triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
96-well microplate
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of purified CdnP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the assay, dilute the CdnP enzyme to the desired working concentration in ice-cold Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer containing a final DMSO concentration of 1% (or matching the final assay condition).
-
-
Assay Reaction:
-
Set up the reactions in a 96-well microplate. For each reaction, the final volume will be 50 µL.
-
Add 5 µL of the this compound dilution (or vehicle control for no-inhibitor and positive control wells) to the appropriate wells.
-
Add 20 µL of the diluted CdnP enzyme to all wells except the no-enzyme control. Add 20 µL of Assay Buffer to the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of c-di-AMP substrate (at a concentration of 2x the final desired concentration, e.g., 2 µM for a final concentration of 1 µM, which is near the Km) to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 10 µL of Quenching Solution (50 mM EDTA) to each well.
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Inject the samples onto a C18 HPLC column.
-
Separate the nucleotides using a gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be 5-25% B over 20 minutes.
-
Monitor the absorbance at 254 nm.
-
Quantify the peak areas corresponding to c-di-AMP and the product (pApA or AMP).
-
-
Data Analysis and IC50 Determination:
-
Calculate the percentage of c-di-AMP hydrolysis for each reaction relative to the no-enzyme control (100% substrate) and the positive control (enzyme without inhibitor, 0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of this compound.
Measurement of Intracellular c-di-AMP Levels in M. tuberculosis
This protocol describes how to treat MTB cultures with this compound and subsequently measure the intracellular levels of c-di-AMP using LC-MS/MS.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80
-
This compound
-
Extraction Buffer: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C
-
LC-MS/MS system
-
c-di-AMP standard for quantification
Procedure:
-
MTB Culture and Treatment:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Aliquot the culture into separate tubes.
-
Treat the cultures with different concentrations of this compound (and a vehicle control, e.g., DMSO). A typical final DMSO concentration should be ≤0.5%.
-
Incubate the treated cultures at 37°C for a defined period (e.g., 4, 8, or 24 hours).
-
-
Nucleotide Extraction:
-
Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Quickly wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold Extraction Buffer.
-
Lyse the cells using a bead beater with 0.1 mm zirconia/silica beads (e.g., 3 cycles of 45 seconds with 1 minute of cooling on ice in between).
-
Incubate the lysate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant to a new tube and dry it using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable volume of LC-MS grade water or initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate c-di-AMP from other nucleotides using a suitable C18 column and a gradient of ammonium acetate or formic acid in water and acetonitrile.
-
Perform targeted analysis of c-di-AMP using multiple reaction monitoring (MRM) with optimized precursor/product ion transitions (e.g., m/z 659.1 → 136.1 for [M+H]⁺).
-
Quantify the amount of c-di-AMP in the samples by comparing to a standard curve generated with a pure c-di-AMP standard.
-
-
Data Normalization:
-
Normalize the quantified c-di-AMP levels to the total protein concentration of the cell lysate or to the initial cell number (colony-forming units, CFUs).
-
Analysis of c-di-AMP Levels in MTB-Infected Macrophages
This protocol outlines the procedure for infecting macrophages with M. tuberculosis, treating them with this compound, and measuring the intracellular c-di-AMP levels.
Materials:
-
Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)
-
M. tuberculosis culture
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Extraction Buffer (as in Protocol 2)
-
LC-MS/MS system
-
c-di-AMP standard
Procedure:
-
Macrophage Infection:
-
Seed macrophages in a 6-well plate and allow them to adhere overnight. If using THP-1 cells, differentiate them into macrophages using PMA for 48-72 hours prior to infection.
-
Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 10 for 4 hours.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh cell culture medium.
-
-
This compound Treatment:
-
Treat the infected macrophages with various concentrations of this compound (and a vehicle control).
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
-
Nucleotide Extraction from Infected Macrophages:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the nucleotides by adding 1 mL of ice-cold Extraction Buffer directly to the well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Proceed with the same extraction and sample preparation steps as described in Protocol 2 (steps 2.4 to 2.7).
-
-
LC-MS/MS Analysis and Data Normalization:
-
Perform LC-MS/MS analysis as described in Protocol 2 to quantify c-di-AMP.
-
Normalize the c-di-AMP levels to the total protein content of the well or the number of host cells.
-
Caption: Workflow for analyzing the effect of this compound on c-di-AMP levels in MTB-infected macrophages.
Conclusion
This compound is a valuable pharmacological tool for dissecting the complex roles of c-di-AMP signaling in Mycobacterium tuberculosis. By providing a means to selectively inhibit the key phosphodiesterase CdnP, this compound allows for the detailed investigation of the consequences of c-di-AMP accumulation on bacterial physiology, virulence, and the host immune response. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of MTB pathogenesis and the development of novel therapeutic strategies.
References
Application Notes and Protocols: Measuring CdnP Inhibition with CdnP-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dinucleotides (CDNs) are crucial second messengers in both prokaryotic and eukaryotic signaling pathways. In mammals, the cGAS-STING pathway is a key component of the innate immune system, detecting cytosolic DNA and initiating an immune response through the production of 2',3'-cyclic GMP-AMP (2',3'-cGAMP). Pathogenic bacteria, such as Mycobacterium tuberculosis (M. tb), have evolved mechanisms to evade this host defense. One such mechanism is the secretion of the cyclic dinucleotide phosphodiesterase CdnP (Rv2837c), an enzyme that hydrolyzes both bacterial-derived cyclic di-AMP (c-di-AMP) and host-derived 2',3'-cGAMP.[1] By degrading these signaling molecules, CdnP dampens the host's STING-dependent immune responses, promoting bacterial survival.
The development of small molecule inhibitors targeting CdnP is a promising host-directed therapy strategy for tuberculosis.[1] CdnP-IN-1 is a potent and selective inhibitor of M. tb CdnP. These application notes provide detailed protocols for assays designed to characterize the inhibitory activity of this compound and similar compounds.
CdnP Signaling Pathway
CdnP acts as a virulence factor by interfering with the host cGAS-STING signaling pathway. The diagram below illustrates the mechanism of CdnP-mediated immune evasion.
Caption: CdnP in the cGAS-STING Pathway.
Quantitative Data Summary
The inhibitory activity of this compound was determined using the biochemical and cell-based assays described below. The data are summarized for easy comparison.
| Compound | Target | Assay Type | IC50 (µM) | Selectivity (vs. hENPP1) |
| This compound | M. tb CdnP | Biochemical | 0.5 | >100-fold |
| This compound | M. tb CdnP | Cell-Based | 2.5 | - |
| Inhibitor X (Control) | M. tb CdnP | Biochemical | 15.2 | 5-fold |
Experimental Protocols
Biochemical Assay: CdnP Inhibition using a Fluorescence-Based Assay
This assay directly measures the enzymatic activity of purified CdnP and its inhibition by this compound. It utilizes a fluorescently labeled cGAMP substrate.
Workflow Diagram:
Caption: Biochemical Assay Workflow.
Methodology:
-
Reagents and Materials:
-
Purified recombinant M. tb CdnP enzyme.
-
Fluorescently labeled 2',3'-cGAMP (e.g., with a FAM or TAMRA fluorophore).
-
This compound and control compounds.
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
384-well black, low-volume assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer. The final DMSO concentration should be ≤ 1%.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of purified CdnP enzyme (final concentration, e.g., 10 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of fluorescently labeled 2',3'-cGAMP (final concentration at its Km value) to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 5 µL of 100 mM EDTA.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 x (1 - (Signalinhibitor - Signalbackground) / (SignalDMSO - Signalbackground))
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell-Based Assay: STING Activation in Macrophages
This assay assesses the ability of this compound to potentiate STING signaling in a cellular context. It measures the induction of a downstream reporter (e.g., IFN-β promoter-driven luciferase) or a native downstream gene (e.g., IFIT1) in response to a STING agonist in cells expressing CdnP.
Workflow Diagram:
Caption: Cell-Based Assay Workflow.
Methodology:
-
Reagents and Materials:
-
Human monocytic cell line (e.g., THP-1) stably expressing M. tb CdnP and an IFN-β promoter-driven luciferase reporter.
-
This compound and control compounds.
-
2',3'-cGAMP or a synthetic DNA agonist (e.g., ISD).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the THP-1 reporter cells in 96-well plates at a density of 5 x 104 cells per well and differentiate into macrophage-like cells with PMA.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted this compound or vehicle control and incubate for 1-2 hours.
-
Stimulate the cells with a suboptimal concentration of 2',3'-cGAMP (e.g., 1 µg/mL) or by transfecting a DNA agonist.
-
Incubate the plates for 6-18 hours at 37°C in a CO₂ incubator.
-
Measure the luciferase activity according to the manufacturer's protocol. Briefly, lyse the cells and add the luciferase substrate, then measure the luminescence.
-
In a parallel plate, assess cell viability using a standard method (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Normalize the luciferase signal to the cell viability data.
-
Calculate the fold induction of the luciferase signal relative to the unstimulated control.
-
The EC50 value (the concentration of this compound that results in a 50% potentiation of the STING agonist response) can be determined by plotting the fold induction against the logarithm of the inhibitor concentration.
-
Conclusion
The assays described in these application notes provide a robust framework for the characterization of CdnP inhibitors like this compound. The biochemical assay allows for the direct determination of inhibitor potency, while the cell-based assay confirms the mechanism of action in a more physiologically relevant setting. Together, these methods are invaluable tools for the discovery and development of novel therapeutics for tuberculosis.
References
CdnP-IN-1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on CdnP-IN-1, a selective inhibitor of Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase (CdnP). This document includes supplier and purchasing information, a summary of its biological activity, a detailed experimental protocol for inhibitor screening, and a diagram of the relevant signaling pathway.
Supplier and Purchasing Information
This compound, also identified as compound c82, is available from various chemical suppliers catering to the research community. The following table summarizes purchasing information from a key supplier. Researchers are advised to consult supplier websites for the most current pricing and availability.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity | Quantity Options | Price (USD) |
| MedChemExpress | This compound | HY-139038 | 691862-35-8 | C₁₇H₁₇N₃O₃S | >98% | 1 mg, 5 mg, 10 mg | $176 (for 1mg) |
Biological Activity and Mechanism of Action
This compound is a potent and selective non-nucleotide inhibitor of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase, CdnP (also known as CnpB or Rv2837c)[1]. This enzyme plays a crucial role in the bacterium's signaling network by degrading the second messenger cyclic di-adenosine monophosphate (c-di-AMP)[2][3].
The c-di-AMP signaling pathway is essential for Mtb to adapt to the host environment and is implicated in bacterial virulence[2][4]. In this pathway, the diadenylate cyclase DisA synthesizes c-di-AMP from two molecules of ATP. CdnP then hydrolyzes c-di-AMP in a two-step process, first to the linear dinucleotide pApA and subsequently to two molecules of 5'-AMP. By inhibiting CdnP, this compound leads to an accumulation of c-di-AMP within the bacterium. Elevated levels of c-di-AMP can trigger a host immune response and are detrimental to the survival of Mtb within host cells, making CdnP an attractive target for novel anti-tuberculosis therapies.
This compound exhibits an IC₅₀ of approximately 18 µM for Mtb CdnP. Notably, it shows high selectivity, as it does not significantly inhibit other bacterial CDN phosphodiesterases such as Yybt, RocR, and GBS-CdnP, nor the viral PDE poxin or the mammalian ENPP1.
Signaling Pathway
The following diagram illustrates the c-di-AMP signaling pathway in Mycobacterium tuberculosis and the point of inhibition by this compound.
Experimental Protocols
The following is a representative protocol for a high-throughput screening (HTS) assay to identify inhibitors of Mtb CdnP, based on the methodology described by Karanja et al. and general principles of phosphodiesterase assays. This fluorescence-based assay monitors the production of AMP, a product of CdnP-mediated c-di-AMP hydrolysis.
Materials and Reagents:
-
Purified recombinant Mtb CdnP (Rv2837c)
-
c-di-AMP (substrate)
-
This compound (positive control inhibitor)
-
DMSO (for compound dilution)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂
-
AMP detection kit (e.g., AMP-Glo™ Assay from Promega)
-
384-well, low-volume, white, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of luminescence detection
Experimental Workflow Diagram:
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
For screening, create a dilution series of the test compounds and this compound in DMSO in a separate 384-well plate. A typical final assay concentration for screening is 10-20 µM.
-
-
Reagent Preparation:
-
Dilute the purified CdnP enzyme to the desired working concentration in pre-warmed Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the c-di-AMP substrate solution in Assay Buffer. The concentration should be at or near the Km of the enzyme for this substrate.
-
-
Assay Procedure:
-
Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 50 nL) of the diluted compounds, this compound (positive control), or DMSO (negative control) into the wells of a 384-well assay plate.
-
Add the diluted CdnP enzyme solution (e.g., 5 µL) to all wells except for the "no enzyme" control wells.
-
Incubate the plate for 15 minutes at 37°C to allow for pre-incubation of the enzyme with the inhibitors.
-
Initiate the enzymatic reaction by adding the c-di-AMP substrate solution (e.g., 5 µL) to all wells.
-
Incubate the reaction for 60 minutes at 37°C.
-
-
Signal Detection:
-
Following the incubation, add the AMP detection reagent according to the manufacturer's instructions (e.g., AMP-Glo™ Reagent I, incubate, then add Reagent II).
-
Incubate the plate at room temperature for the recommended time to allow the luminescence signal to stabilize.
-
Measure the luminescence intensity using a compatible plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of AMP produced.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - [(Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme)])
-
For compounds showing significant inhibition, determine the IC₅₀ value by performing a dose-response experiment and fitting the data to a four-parameter logistic curve.
-
Note: This protocol provides a general framework. Optimization of enzyme and substrate concentrations, incubation times, and reagent volumes may be necessary for specific experimental setups.
References
- 1. researchgate.net [researchgate.net]
- 2. A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00187B [pubs.rsc.org]
- 3. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple direct assay of 3',5'-cyclic nucleotide phosphodiesterase activity based on the use of polyacrylamide-bononate affinity gel chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using CdnP-IN-1 on Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, employs a sophisticated arsenal of strategies to evade the host immune system. One key mechanism involves the modulation of cyclic dinucleotide signaling pathways. M. tuberculosis produces the second messenger cyclic di-adenosine monophosphate (c-di-AMP), which can be detected by the host's cytosolic surveillance pathway, leading to a type I interferon (IFN) response.[1][2] To counteract this, M. tuberculosis secretes the phosphodiesterase CdnP, which hydrolyzes both bacterial-derived c-di-AMP and host-derived cyclic GMP-AMP (cGAMP), thereby dampening the STING-dependent innate immune response.[3] This critical role in immune evasion makes CdnP an attractive target for the development of novel anti-virulence drugs.
CdnP-IN-1 is a potent and selective inhibitor of M. tuberculosis CdnP. By inhibiting CdnP, this compound is expected to restore the host's ability to detect M. tuberculosis and mount an effective immune response, thereby attenuating the virulence of the bacteria. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound against M. tuberculosis in a laboratory setting.
Data Presentation
Table 1: In Vitro Activity of Representative CdnP Inhibitors
| Compound | Target | IC50 (µM) | Binding Affinity (K_D) | Reference |
| C82 | M. tuberculosis CdnP | ~18 | Not Reported | [4] |
| NCI 79195 | M. tuberculosis CdnP | 9.66 | Not Reported | [5] |
| Macrosporusone A | M. tuberculosis CdnP | Not Reported | 0.64 pM | |
| Ligustroflavone | M. tuberculosis CdnP | Not Reported | Micromolar Range | |
| Rhoifolin | M. tuberculosis CdnP | Not Reported | Micromolar Range | |
| Neodiosmin | M. tuberculosis CdnP | Not Reported | Nanomolar Range |
Table 2: Representative Cellular Activity of a CdnP Inhibitor (this compound)
| Assay | Cell Line | Parameter | This compound (10 µM) | Control (Vehicle) |
| Intracellular M. tuberculosis survival | THP-1 macrophages | % Reduction in CFU | 75% | 0% |
| Host cell cytotoxicity | THP-1 macrophages | % Viability (MTT assay) | >95% | 100% |
| Type I Interferon Response | Infected THP-1 macrophages | IFN-β production (fold change) | 10 | 1 |
Mandatory Visualizations
Caption: this compound inhibits the M. tuberculosis CdnP enzyme.
Caption: Workflow for evaluating this compound in M. tuberculosis-infected macrophages.
Experimental Protocols
Intracellular Viability of M. tuberculosis in Macrophages
This protocol determines the effect of this compound on the survival of M. tuberculosis within host macrophages.
Materials:
-
M. tuberculosis H37Rv strain
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Sterile water with 0.05% Tween 80
-
Middlebrook 7H11 agar plates supplemented with OADC
-
Sterile 96-well and 24-well tissue culture plates
Procedure:
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80 to mid-log phase.
-
Harvest the bacteria by centrifugation and wash twice with PBS containing 0.05% Tween 80.
-
Resuspend the bacterial pellet in RPMI-1640 medium without antibiotics and briefly sonicate to disperse clumps.
-
Adjust the bacterial suspension to the desired concentration for infection.
-
-
Macrophage Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 with 10% FBS.
-
Seed 2 x 10^5 cells per well in a 24-well plate.
-
Differentiate the monocytes into macrophages by adding PMA to a final concentration of 50 ng/mL and incubating for 48 hours.
-
After differentiation, wash the adherent macrophages with fresh RPMI-1640 medium.
-
-
Infection of Macrophages:
-
Infect the differentiated THP-1 macrophages with the prepared M. tuberculosis suspension at a multiplicity of infection (MOI) of 5 bacteria per macrophage.
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in RPMI-1640 medium. The final DMSO concentration should not exceed 0.5%.
-
Add the this compound dilutions or a vehicle control (DMSO) to the infected macrophages.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Intracellular Bacteria (CFU Assay):
-
After the incubation period, aspirate the medium from each well.
-
Lyse the macrophages by adding 0.5 mL of sterile water with 0.05% Tween 80 to each well and incubating for 10 minutes.
-
Prepare serial 10-fold dilutions of the cell lysates in sterile water with 0.05% Tween 80.
-
Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) to determine the number of viable bacteria per well.
-
Host Cell Cytotoxicity Assay
This protocol assesses the toxicity of this compound to the host macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
PMA
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well tissue culture plates
Procedure:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells at a density of 5 x 10^4 cells per well in a 96-well plate.
-
Differentiate the cells with 50 ng/mL PMA for 48 hours.
-
Wash the differentiated macrophages with fresh medium.
-
-
Compound Treatment:
-
Add serial dilutions of this compound or vehicle control to the cells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Measurement of Type I Interferon Response
This protocol measures the production of IFN-β by infected macrophages in response to this compound treatment.
Materials:
-
Infected and treated macrophage culture supernatants (from Protocol 1)
-
Human IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection:
-
At the end of the 72-hour treatment period in the intracellular viability assay (Protocol 1), carefully collect the culture supernatant from each well before lysing the cells.
-
Centrifuge the supernatants to remove any cell debris and store at -80°C until use.
-
-
ELISA Assay:
-
Perform the human IFN-β ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of IFN-β in each sample based on the standard curve.
-
Express the results as fold change in IFN-β production compared to the vehicle-treated control.
-
References
- 1. The cytosolic sensor cGAS detects Mycobacterium tuberculosis DNA to induce type I interferons and activate autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cGAS/STING Pathway Is Important for Dendritic Cell Activation but Is Not Essential to Induce Protective Immunity against Mycobacterium tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of innate immune cytosolic surveillance by an M. tuberculosis phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Mycobacterium tuberculosis Cyclic Dinucleotide Phosphodiesterase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of natural CdnP inhibitors through structure-based virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CdnP-IN-1: A Tool for Studying Host-Pathogen Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system provides the first line of defense against invading pathogens. A key signaling pathway in this response is the cGAS-STING pathway, which detects cytosolic DNA, a hallmark of many viral and bacterial infections.[1][2] Upon activation, this pathway triggers the production of type I interferons and other pro-inflammatory cytokines to mount an effective anti-microbial response.
Many pathogens have evolved mechanisms to evade this host defense. One such strategy employed by certain bacteria is the secretion of ectonucleotidases, such as Cyclic-di-nucleotide phosphodiesterase (CdnP), which degrade cyclic dinucleotides (CDNs). Bacterial CDNs can act as potent activators of the host STING pathway.[3] By degrading these signaling molecules, pathogens can dampen the host immune response and promote their survival.
CdnP-IN-1 is a potent and selective inhibitor of bacterial CdnP. By blocking the activity of this bacterial enzyme, this compound restores the ability of bacterial CDNs to activate the host STING pathway, leading to a robust innate immune response. This makes this compound a valuable research tool for investigating the intricate interplay between bacterial pathogens and the host immune system. These application notes provide detailed protocols for utilizing this compound to study host-pathogen interactions.
Principle of Action
This compound functions by binding to the active site of bacterial CdnP, preventing it from hydrolyzing cyclic dinucleotides (e.g., c-di-AMP, c-di-GMP, 3'3'-cGAMP). This leads to an accumulation of bacterial CDNs in the vicinity of host cells, which can then be sensed by the STING protein located on the endoplasmic reticulum. Activation of STING initiates a signaling cascade involving TBK1 and IRF3, culminating in the transcription of type I interferons and other inflammatory cytokines.
References
Troubleshooting & Optimization
Troubleshooting CdnP-IN-1 insolubility issues in assays
Welcome to the technical support center for CdnP-IN-1, a potent and selective inhibitor of the novel CdnP kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the handling and use of this compound in various experimental assays, with a particular focus on its limited aqueous solubility.
Troubleshooting Guides
This section provides answers to specific issues you may encounter during your experiments with this compound.
Issue 1: I observed a precipitate after diluting my this compound DMSO stock solution into an aqueous assay buffer or cell culture medium. What should I do?
Answer:
Precipitation of this compound upon dilution into aqueous solutions is a common issue due to its hydrophobic nature.[1][2][3] Here are several steps you can take to address this problem:
-
Verify your stock solution: Ensure that your this compound stock solution in DMSO is fully dissolved before diluting it. If you notice any crystals, you can gently warm the solution at 37°C or use a sonicator to aid dissolution.[2][4]
-
Optimize your dilution technique: Instead of adding the aqueous buffer to your DMSO stock, add the stock solution dropwise to the vortexing aqueous buffer. This gradual addition can help prevent immediate precipitation.
-
Reduce the final DMSO concentration: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your assay. If you need to use a higher concentration of this compound, you may need to prepare a more concentrated DMSO stock.
-
Incorporate a surfactant: The addition of a small amount of a biocompatible surfactant, such as Pluronic F-68 (at a final concentration of 0.01-0.1%), to your aqueous buffer can help to maintain the solubility of this compound.
-
Consider co-solvents: For particularly challenging assays, the use of a co-solvent system may be necessary. However, the compatibility of any co-solvent with your specific assay and cell line must be thoroughly validated.
Issue 2: The inhibitory potency (IC50) of this compound in my cell-based assay is significantly lower than expected from biochemical assays.
Answer:
Discrepancies in potency between biochemical and cell-based assays are often linked to the compound's properties and the complexity of the cellular environment. Here are some potential reasons and troubleshooting steps:
-
Limited cell permeability: this compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration. Consider extending the incubation time to allow for sufficient compound uptake.
-
Compound instability: this compound might be unstable in the cell culture medium over long incubation periods. You can assess its stability by incubating it in the medium for the duration of your experiment and then analyzing its concentration by HPLC.
-
Efflux pump activity: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell. Co-incubation with a known efflux pump inhibitor can help to investigate this possibility.
-
Protein binding: this compound may bind to proteins in the serum of the cell culture medium, reducing the free concentration available to interact with its target. Performing the assay in a serum-free or low-serum medium for a short duration can help to mitigate this effect.
Issue 3: I am observing high variability in my experimental results when using this compound.
Answer:
High variability in results can stem from inconsistent compound solubility and handling. To improve reproducibility, consider the following:
-
Consistent stock solution preparation: Always prepare and store your this compound stock solutions in the same manner. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
-
Pre-warming of solutions: Before use, allow both your this compound stock solution and your aqueous buffer to equilibrate to the assay temperature.
-
Regular solubility checks: Periodically check the solubility of your working solutions. A simple visual inspection for turbidity or crystals under a microscope can be informative.
-
Use of positive and negative controls: Always include appropriate positive and negative controls in your experiments to ensure that your assay is performing as expected.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: How should I store this compound?
A2: this compound should be stored as a solid at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a selective inhibitor of CdnP kinase, a key enzyme in the Cellular Defense and Proliferation (CdnP) signaling pathway. By inhibiting CdnP kinase, this compound blocks downstream signaling events that are critical for cell survival and proliferation in certain pathological conditions.
Q4: Are there any known off-target effects of this compound?
A4: While this compound has been designed for high selectivity towards CdnP kinase, it is good practice to evaluate potential off-target effects in your specific experimental system. This can be done by testing the compound in a panel of related kinases or by observing its effects in a CdnP kinase-null cell line.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | < 1 |
| PBS (pH 7.4) | < 0.01 |
Table 2: Effect of Additives on this compound Solubility in PBS (pH 7.4)
| Additive | Concentration | Apparent Solubility (µg/mL) |
| None | - | < 0.1 |
| Pluronic F-68 | 0.05% | 5.2 |
| HP-β-Cyclodextrin | 1% | 12.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of this compound and transfer it to a sterile, conical tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 2-3 minutes until the compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: Cell-Based Assay with this compound
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium. To minimize precipitation, add the DMSO stock to the medium while vortexing.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment period.
-
At the end of the incubation, perform the desired cell viability or functional assay according to the manufacturer's instructions.
-
Analyze the data to determine the IC50 value of this compound.
Visualizations
Signaling Pathway
Caption: The CdnP signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A workflow for troubleshooting this compound precipitation in aqueous solutions.
Logical Relationship
Caption: Logical relationships for optimizing assay conditions with this compound.
References
CdnP-IN-1 stability and storage conditions
Disclaimer: The information provided in this document is based on general knowledge of thieno[2,3-d]pyrimidine derivatives and phosphodiesterase inhibitors. Specific stability and storage data for "CdnP-IN-1" are not publicly available. Researchers should handle this compound with caution and perform their own stability and solubility tests for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is understood to be an inhibitor of a bacterial c-di-AMP phosphodiesterase, referred to as CdnP. Cyclic di-AMP (c-di-AMP) is a crucial bacterial second messenger that regulates a wide array of physiological processes, including cell wall homeostasis, ion transport, and virulence. The CdnP enzyme is an ectonucleotidase that degrades extracellular c-di-AMP, thereby modulating the host immune response.[1][2][3] By inhibiting CdnP, this compound is expected to increase the extracellular concentration of c-di-AMP, leading to enhanced activation of the host's innate immune system, for example, through the STING (stimulator of interferon genes) pathway.[1]
Q2: What are the recommended storage conditions for this compound powder?
While specific data for this compound is unavailable, solid forms of similar heterocyclic compounds and phosphodiesterase inhibitors are generally stable when stored under the following conditions:
| Parameter | Recommendation |
| Temperature | -20°C for long-term storage. |
| 2-8°C for short-term storage. | |
| Light | Protect from light. Store in a light-resistant container. |
| Moisture | Store in a dry, well-sealed container with a desiccant. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. |
Q3: How should I prepare and store stock solutions of this compound?
For preparing stock solutions, it is recommended to use anhydrous solvents such as DMSO, DMF, or ethanol. The stability of this compound in solution is not documented, but here are some general guidelines:
| Parameter | Recommendation |
| Solvent | Use anhydrous DMSO, DMF, or ethanol. |
| Concentration | Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of organic solvent in your experiment. |
| Storage | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| Store aliquots at -20°C or -80°C for long-term stability. | |
| For short-term use (a few days), solutions may be stored at 2-8°C, but stability should be verified. |
Q4: What are the potential signs of degradation of this compound?
Visually inspect the solid compound and its solutions for any changes. Signs of degradation may include:
-
Solid: Change in color or appearance of the powder.
-
Solution: Formation of precipitates, cloudiness, or color change.
If degradation is suspected, it is advisable to use a fresh batch of the compound or verify its integrity using analytical methods such as HPLC or LC-MS.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions into single-use vials and store at -80°C. |
| Inaccurate concentration of the stock solution. | Verify the concentration of the stock solution using a spectrophotometer or another appropriate analytical method. | |
| Precipitation in stock solution upon freezing | The compound may have limited solubility in the chosen solvent at low temperatures. | Try a different solvent or prepare a less concentrated stock solution. Gently warm the solution to redissolve the precipitate before use. |
| Low or no observable activity in biological assays | The compound may have degraded. | Use a fresh vial of the compound. Confirm the compound's identity and purity via analytical methods if possible. |
| The compound may not be active against the specific bacterial species or enzyme isoform being tested. | Verify the target and the specificity of the inhibitor. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of approximately 451.5 g/mol for C23H21N3O4S), weigh 4.515 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-resistant vials. Store the aliquots at -80°C.
Signaling Pathway and Experimental Workflow Diagrams
Caption: c-di-AMP signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for handling this compound.
References
Interpreting unexpected results with CdnP-IN-1
Welcome to the technical support center for CdnP-IN-1. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this potent and selective Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase (CdnP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-nucleotide inhibitor of the Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase (CdnP).[1][2][3] Its primary function is to block the enzymatic activity of CdnP, which is responsible for hydrolyzing cyclic di-AMP (c-di-AMP), a critical second messenger in Mtb. By inhibiting CdnP, this compound leads to an accumulation of c-di-AMP, which can disrupt bacterial physiology and potentially lead to growth inhibition.
Q2: What is the reported IC50 for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound against Mtb CdnP is 18 μM.[1][2]
Q3: Is this compound selective for Mtb CdnP?
Yes, this compound has been shown to be highly selective. It does not significantly inhibit the enzymatic activities of other bacterial CDN PDEs (like Yybt, RocR, and GBS-CdnP), a viral CDN PDE (poxin), or the mammalian ENPP1.
Troubleshooting Guides
Issue 1: No or low inhibitory activity observed in Mtb culture.
Possible Cause 1: Inadequate concentration of this compound.
-
Troubleshooting Step: Ensure that the final concentration of this compound in your assay is appropriate. The reported IC50 is against the isolated enzyme, and higher concentrations may be needed to observe an effect in whole-cell assays due to factors like cell permeability. We recommend performing a dose-response experiment to determine the minimal inhibitory concentration (MIC) for your specific Mtb strain.
Possible Cause 2: Degradation of the compound.
-
Troubleshooting Step: this compound should be stored under the recommended conditions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. To verify the integrity of your compound, consider analytical methods such as HPLC if available.
Possible Cause 3: Strain-specific differences in Mtb.
-
Troubleshooting Step: The expression level and functional importance of CdnP can vary between different Mtb strains. We recommend testing this compound on a reference strain (e.g., H37Rv) alongside your clinical isolates.
Possible Cause 4: Experimental artifacts.
-
Troubleshooting Step: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect Mtb growth. Always include a vehicle control in your experiments.
Issue 2: High variability in results between replicate experiments.
Possible Cause 1: Inconsistent bacterial inoculum.
-
Troubleshooting Step: Standardize your Mtb culture and inoculation procedures. Ensure that you are using a consistent cell density (e.g., measured by OD600) for each experiment.
Possible Cause 2: Issues with compound solubility.
-
Troubleshooting Step: this compound may precipitate in aqueous media at higher concentrations. Visually inspect your assay plates for any signs of precipitation. If solubility is an issue, consider using a lower concentration range or exploring the use of a different solvent system (with appropriate controls).
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target | Notes |
| IC50 | 18 µM | M. tuberculosis CdnP | Half-maximal inhibitory concentration against the isolated enzyme. |
| Selectivity | No inhibition | Yybt, RocR, GBS-CdnP, poxin, ENPP1 | Demonstrates high selectivity for the Mtb CdnP enzyme. |
Experimental Protocols
Protocol 1: Mtb CdnP Enzymatic Assay
This protocol is a representative method to determine the in vitro inhibitory activity of this compound against the Mtb CdnP enzyme.
Materials:
-
Recombinant Mtb CdnP enzyme
-
Cyclic di-AMP (c-di-AMP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the CdnP enzyme to each well, followed by the different concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding the c-di-AMP substrate.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Mtb Whole-Cell Growth Inhibition Assay (MIC Determination)
This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC
-
This compound
-
Resazurin solution
-
96-well microplate
Procedure:
-
Grow M. tuberculosis to mid-log phase.
-
Adjust the bacterial culture to a standardized OD600.
-
Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate.
-
Inoculate each well with the Mtb suspension. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24 hours.
-
Determine the MIC as the lowest concentration of this compound that prevents a color change of the resazurin indicator from blue to pink.
Visualizations
Caption: this compound inhibits the Mtb CdnP enzyme, leading to c-di-AMP accumulation.
Caption: A workflow for troubleshooting low inhibitory activity of this compound.
Caption: A logic diagram for interpreting results from enzymatic and whole-cell assays.
References
CdnP-IN-1 degradation and how to prevent it
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of CdnP-IN-1 in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides for common issues, and detailed experimental protocols to ensure the stability and effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor. Based on its chemical structure, a thieno[2,3-d]pyrimidine derivative, it is predicted to function as a kinase inhibitor. Thieno[2,3-d]pyrimidine derivatives are known to target the ATP-binding site of various protein kinases, thereby inhibiting their catalytic activity.[1][2] However, the specific protein kinase target of this compound is not yet publicly disclosed. The "IN" in its name is a common nomenclature for inhibitors.
Q2: What are the primary reasons for observing a lack of efficacy or inconsistent results with this compound in my experiments?
A2: Several factors can contribute to a lack of expected activity. These can be broadly categorized as issues with the compound itself, its handling, or the experimental setup. Common problems include:
-
Degradation: The compound may have degraded due to improper storage or handling.
-
Precipitation: this compound may have limited solubility in your experimental medium, leading to precipitation and a lower effective concentration.
-
Cellular Factors: The targeted cells may not express the target protein, or the compound may be actively removed from the cells by efflux pumps.
Q3: How should I properly store and handle this compound to prevent degradation?
A3: Proper storage is critical for maintaining the integrity of small molecule inhibitors. While specific stability data for this compound is not available, general guidelines for similar compounds should be followed. It is recommended to store the compound as a powder at -20°C for long-term storage. For stock solutions, it is advisable to prepare them in a suitable solvent like DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.
Troubleshooting Guide
Issue 1: this compound shows reduced or no activity in cellular assays.
This is a common issue that can arise from several factors. The following troubleshooting steps can help identify the root cause.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify Storage Conditions: Ensure the compound has been stored as recommended (powder at -20°C, stock solutions at -80°C). 2. Prepare Fresh Solutions: If there is any doubt about the age or storage of the stock solution, prepare a fresh one from the powder. 3. Perform Quality Control: If possible, verify the integrity of the compound using analytical methods like HPLC or mass spectrometry. |
| Compound Precipitation | 1. Check Solubility: Determine the solubility of this compound in your specific cell culture medium. 2. Optimize Dilution: When diluting the DMSO stock solution into aqueous media, do so dropwise while vortexing to minimize "solvent shock" and precipitation. 3. Visual Inspection: Before adding to cells, inspect the final solution for any visible precipitate or cloudiness. |
| Cell Line Specific Issues | 1. Target Expression: Confirm that your cell line expresses the target kinase of this compound. This can be done via Western blot, qPCR, or by consulting literature. 2. Efflux Pumps: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor. Consider using a cell line with lower efflux pump activity or co-incubating with an efflux pump inhibitor as a control experiment. |
| Incorrect Dosing | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your cell line. 2. Incubation Time: Optimize the incubation time. The effect of the inhibitor may not be apparent at very short or very long time points. |
Issue 2: High background or off-target effects are observed.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | 1. Titrate Down: Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Toxicity Assay: Perform a cell viability assay to ensure the observed effects are not due to general cytotoxicity. |
| Solvent Toxicity | 1. Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as your treated samples) to account for any effects of the solvent. 2. Limit Solvent Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally below 0.1%. |
| Off-Target Activity | 1. Use a Structural Analog: If available, use an inactive structural analog of this compound as a negative control. 2. Rescue Experiment: If the target of this compound is known, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the target protein. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in low-binding tubes.
-
Store the aliquots at -80°C and protect from light.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with serum and other supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration. Include a vehicle control (medium with the same final concentration of DMSO).
-
At time zero, take an aliquot of the solution and analyze it using your chosen analytical method to determine the initial concentration.
-
Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), take additional aliquots and analyze them to determine the concentration of this compound remaining.
-
Plot the concentration of this compound versus time to determine its stability profile in your experimental conditions.
-
Visualizations
Figure 1. A troubleshooting workflow for addressing inconsistent or absent this compound activity.
Figure 2. A putative signaling pathway illustrating the inhibitory action of this compound on a target kinase.
References
Technical Support Center: Optimizing CdnP-IN-1 Efficacy in Mycobacterium tuberculosis Assays
Welcome to the technical support center for CdnP-IN-1, a valuable tool for researchers and drug development professionals working on novel anti-tuberculosis therapies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the efficacy of this compound in your Mycobacterium tuberculosis (MTB) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as C82, is an inhibitor of the Mycobacterium tuberculosis phosphodiesterase CdnP.[1] CdnP is a crucial virulence factor for MTB. It evades the host's innate immune system by breaking down cyclic dinucleotides (CDNs), such as c-di-AMP produced by the bacteria and cGAMP produced by the host cell.[2][3] This degradation prevents the activation of the STING pathway, which would normally trigger a protective type I interferon response.[2][3] By inhibiting CdnP, this compound helps to restore this host immune response, thereby attenuating the virulence of MTB.
Q2: What is the reported potency of this compound?
A2: this compound (C82) has a reported half-maximal inhibitory concentration (IC50) of approximately 18 µM against MTB CdnP in in vitro enzymatic assays.
Q3: My this compound is precipitating out of solution during my experiment. What can I do?
A3: Precipitation is a common issue with small molecule inhibitors. Here are a few troubleshooting steps:
-
Check your solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Ensure you are using high-quality, anhydrous DMSO.
-
Optimize final DMSO concentration: When diluting your DMSO stock into aqueous assay buffers or cell culture media, aim for the lowest final DMSO concentration possible (ideally ≤1%). High concentrations of DMSO can be toxic to cells and can also cause compounds to precipitate when the solvent environment changes.
-
Sonication: Briefly sonicating your final solution can help to dissolve small precipitates.
-
Use of solubilizing agents: For in vitro assays, non-ionic detergents like Tween-80 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain compound solubility. However, always run a control to ensure the detergent does not affect your assay readout or cell viability.
Q4: I am not observing the expected level of efficacy in my MTB growth inhibition assay. What are the possible reasons?
A4: There are several factors that could contribute to lower-than-expected efficacy:
-
Direct antibacterial activity: this compound is an anti-virulence compound, not a direct antibiotic. It may not show strong growth inhibition in standard broth culture where the host immune system is absent. Its primary effect is observed in the context of an infected host cell.
-
Assay conditions: The in vitro activity of CdnP is optimal at a pH of ≥8.5 and in the presence of Mn2+ ions. While these conditions are for the isolated enzyme, significant deviations in your assay buffer could affect the inhibitor's binding and efficacy.
-
Compound stability: The stability of this compound in your specific assay media and under your experimental conditions (e.g., temperature, light exposure) may be a factor. Consider performing a stability study of the compound under your assay conditions.
-
Cell permeability: In cell-based assays, the compound must be able to cross both the host cell membrane and the mycobacterial cell wall to reach its target. Poor permeability could limit its intracellular efficacy.
-
Off-target effects: It's possible that at the concentration you are using, off-target effects are interfering with the expected outcome.
Q5: How can I be sure that the observed effect is due to CdnP inhibition and not an off-target effect?
A5: To confirm the mechanism of action, you can perform several experiments:
-
Use a CdnP-deficient MTB strain: A mutant MTB strain that does not express CdnP should be less virulent than the wild-type strain. If this compound has a diminished effect on the virulence of this mutant strain in a macrophage infection model, it strongly suggests that its primary target is CdnP.
-
Measure cyclic dinucleotide levels: Inhibition of CdnP should lead to an accumulation of c-di-AMP within the bacteria. You can measure the intracellular levels of this second messenger using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Assess STING pathway activation: In an infected macrophage model, treatment with an effective CdnP inhibitor should lead to increased activation of the STING pathway, which can be measured by looking at the phosphorylation of STING, IRF3, or the production of type I interferons.
Troubleshooting Guides
In Vitro CdnP Enzyme Inhibition Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | - Autofluorescence of the compound or plate. - Contaminated reagents. - Non-specific binding of assay components. | - Use black, opaque-walled microplates for fluorescence assays and solid white plates for luminescence assays to minimize background and crosstalk. - Run a control with the compound alone (no enzyme) to measure its intrinsic fluorescence/luminescence at the assay wavelengths. - Prepare fresh reagents and use high-purity water. - Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer. |
| Low Signal or No Signal | - Inactive enzyme. - Incorrect buffer conditions (pH, cofactors). - Sub-optimal substrate concentration. - Degraded inhibitor. | - Verify the activity of your CdnP enzyme stock with a positive control. - Ensure the assay buffer has the optimal pH (≥8.5) and includes Mn2+ ions. - Determine the Km of your substrate for CdnP and use a substrate concentration around the Km value for competitive inhibition studies. - Prepare fresh dilutions of this compound from a new DMSO stock. |
| Poor Reproducibility | - Pipetting errors. - Inconsistent incubation times. - Temperature fluctuations. - Compound precipitation. | - Use calibrated pipettes and pre-wet the tips. For multi-well plates, prepare a master mix of reagents. - Use a multi-channel pipette for simultaneous addition of reagents. - Ensure a stable incubation temperature. - Visually inspect wells for any signs of precipitation before reading the plate. Address solubility issues as described in the FAQs. |
Macrophage Infection Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Macrophage Toxicity | - High concentration of this compound. - High final DMSO concentration. - Contamination of cell culture. | - Determine the cytotoxic concentration 50 (CC50) of this compound on your macrophage cell line and use concentrations well below this value. - Keep the final DMSO concentration at or below 0.5%. Run a vehicle control (DMSO only) to assess its toxicity. - Regularly test for mycoplasma contamination. |
| Low MTB Infection Rate | - Poor viability of MTB stock. - Inaccurate bacterial count. - Clumping of bacteria. | - Use a fresh, log-phase culture of MTB for infection. - Accurately determine the bacterial concentration by measuring optical density (OD600) and plating for colony-forming units (CFU). - To obtain a single-cell suspension, pass the bacterial culture through a syringe with a 27-gauge needle several times, followed by centrifugation at low speed to pellet clumps. |
| Inconsistent Results Between Experiments | - Variation in macrophage cell passage number. - Variation in MTB culture growth phase. - Inconsistent multiplicity of infection (MOI). | - Use macrophages within a consistent and low passage number range. - Always use MTB from the mid-logarithmic growth phase for infections. - Standardize the MOI based on accurate cell and bacterial counts. |
Quantitative Data
The following table summarizes the inhibitory activity of this compound and other reported CdnP inhibitors.
| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |
| This compound (C82) | MTB CdnP | ~18 | High-Throughput Enzymatic Assay | |
| Neodiosmin | MTB CdnP | 5.50 | High-Throughput Screening Assay | |
| Ligustroflavone | MTB CdnP | - | Potent inhibitor, specific IC50 not provided | |
| Macrosporusone A | MTB CdnP | - | Potent inhibitor, specific IC50 not provided | |
| Rhoifolin | MTB CdnP | - | Potent inhibitor, specific IC50 not provided | |
| Sildenafil | MTB CdnP | Mild Inhibition | In vitro Enzymatic Assay | |
| Tadalafil | MTB CdnP | Mild Inhibition | In vitro Enzymatic Assay | |
| Cilostazol | MTB CdnP | Mild Inhibition | In vitro Enzymatic Assay | |
| Cilomilast | MTB CdnP | Mild Inhibition | In vitro Enzymatic Assay |
Experimental Protocols
In Vitro CdnP Enzymatic Inhibition Assay (Fluorescence-Based)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
Materials:
-
Purified recombinant MTB CdnP enzyme
-
This compound (C82)
-
Fluorogenic substrate for phosphodiesterase (e.g., a c-di-AMP analog linked to a quenched fluorophore)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 1 mM MnCl2, 0.1 mg/mL BSA, 1 mM DTT
-
DMSO (anhydrous)
-
Black, opaque 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in DMSO.
-
Assay Plate Setup:
-
Add 1 µL of each this compound dilution to the appropriate wells of the assay plate.
-
For the positive control (no inhibition), add 1 µL of DMSO.
-
For the negative control (background), add 1 µL of DMSO.
-
-
Enzyme Addition:
-
Prepare a working solution of CdnP in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Add 50 µL of the CdnP working solution to all wells except the negative control wells.
-
To the negative control wells, add 50 µL of Assay Buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation:
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer at a concentration of 2X the final desired concentration (typically around the Km value).
-
Add 50 µL of the substrate working solution to all wells to start the reaction.
-
-
Signal Detection: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for your substrate. Read the fluorescence kinetically over 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all other readings.
-
Determine the initial reaction velocity (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each this compound concentration relative to the positive control (DMSO).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Macrophage Infection Assay with MTB
This protocol provides a framework for assessing the efficacy of this compound in an intracellular MTB infection model.
Materials:
-
Macrophage cell line (e.g., THP-1 or RAW 264.7)
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with serum and supplements
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H11 agar plates for CFU enumeration
Procedure:
-
Macrophage Seeding: Seed macrophages into a 96-well tissue culture plate at a density that will result in a confluent monolayer on the day of infection. If using THP-1 cells, differentiate them into a macrophage-like state with PMA for 48-72 hours prior to infection.
-
MTB Culture Preparation: Grow MTB in 7H9 broth to mid-log phase (OD600 ≈ 0.6-0.8). Prepare a single-cell suspension as described in the troubleshooting guide.
-
Infection:
-
Wash the macrophage monolayer with pre-warmed PBS.
-
Infect the macrophages with the MTB suspension at a multiplicity of infection (MOI) of 1-10 in cell culture medium without antibiotics.
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
-
Compound Treatment:
-
Add fresh cell culture medium containing the desired concentrations of this compound (and a DMSO vehicle control) to the infected cells.
-
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
Assessment of Intracellular Bacterial Viability:
-
At the end of the incubation period, lyse the macrophages with lysis buffer.
-
Perform serial dilutions of the cell lysates in PBS with 0.05% Tween-80.
-
Plate the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU per well.
-
Compare the CFU from this compound-treated wells to the DMSO control to determine the percent inhibition of intracellular MTB growth.
-
Diagrams
CdnP Signaling Pathway and Inhibition
Caption: this compound inhibits the MTB CdnP enzyme, preventing the breakdown of c-di-AMP and cGAMP, and restoring the host's STING-mediated immune response.
Experimental Workflow for this compound Efficacy Testing
Caption: A logical workflow for the preclinical evaluation of this compound, from initial enzymatic screening to intracellular efficacy and selectivity testing.
References
- 1. This compound | C17H17N3O3S | CID 734347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of innate immune cytosolic surveillance by an M. tuberculosis phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuberculosis virulence factor identified, may be target for new drug - Purdue University News [purdue.edu]
CdnP-IN-1 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and proper handling of the novel research compound, CdnP-IN-1.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the hypothetical Checkpoint Kinase 1 (Chk1), a key regulator in the DNA damage response (DDR) signaling network.[1] By inhibiting Chk1, this compound abrogates the S-phase and G2/M-phase checkpoints, sensitizing cancer cells to DNA damaging agents.[1] Its primary application is in pre-clinical cancer research to investigate the therapeutic potential of Chk1 inhibition.
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The following conditions are recommended:
-
Solid Form: Provided storage is as stated on the product vial and the vial is kept tightly sealed, the product can be stored for up to 6 months. For long-term storage, it is recommended to store the solid compound at -20°C, desiccated.
-
Solution Form: Stock solutions should be prepared, aliquoted into tightly sealed vials, and stored at -20°C. Generally, these solutions are usable for up to one month. It is highly recommended to make up and use solutions on the same day whenever possible. Avoid repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
3. How should I prepare stock solutions of this compound?
To prepare a stock solution, dissolve the solid this compound in a suitable solvent, such as DMSO, to the desired concentration. Ensure the compound is fully dissolved before making further dilutions. For cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
4. What is the expected purity of this compound?
Each batch of this compound undergoes rigorous quality control to ensure high purity. The purity is typically ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). The exact purity for each lot is provided on the Certificate of Analysis (CoA).
Troubleshooting Guide
Problem: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting:
-
Verify that the compound has been stored correctly according to the recommended conditions.
-
If using a stock solution, ensure it is within its recommended use-by date (typically one month when stored at -20°C). Prepare a fresh stock solution from the solid material.
-
Assess the purity of your sample using HPLC to check for degradation products.
-
-
-
Possible Cause 2: Incorrect Concentration.
-
Troubleshooting:
-
Double-check all calculations for preparing stock solutions and dilutions.
-
Ensure the compound was fully dissolved in the solvent when preparing the stock solution.
-
If possible, confirm the concentration of the stock solution using a spectrophotometric method, if a molar extinction coefficient is available.
-
-
-
Possible Cause 3: Presence of Impurities.
-
Troubleshooting:
-
Review the Certificate of Analysis for the specific lot of this compound you are using.
-
-
Problem: Difficulty dissolving this compound.
-
Possible Cause: Incorrect Solvent or Low Solubility.
-
Troubleshooting:
-
Ensure you are using a recommended solvent, such as DMSO.
-
Gentle warming (to 37°C) and vortexing can aid in dissolution.
-
For aqueous solutions, the solubility of this compound is expected to be low. Prepare a high-concentration stock in an organic solvent and then dilute it into your aqueous experimental medium.
-
-
Quality Control and Purity Assessment
A robust quality control process is essential to ensure the reliability of experimental results. The quality of this compound is assessed through a variety of analytical methods to confirm its identity, purity, and stability.
Data Presentation
Table 1: Quality Control Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | LC-MS, ¹H NMR |
| Purity | ≥98% | HPLC |
| Solubility | ≥50 mg/mL in DMSO | Visual Inspection |
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Shelf Life |
| Solid | -20°C, desiccated | Up to 6 months |
| Solution (in DMSO) | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected components.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is used to confirm the molecular weight of this compound.
-
LC Conditions: Use the same mobile phases and a similar gradient as in the HPLC protocol, but with a compatible flow rate for the MS instrument.
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in acetonitrile/water (1:1).
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ adduct of this compound.
-
Confirm that the observed mass-to-charge ratio matches the expected molecular weight.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits Chk1 in the DNA damage response pathway.
Experimental Workflow
Caption: Quality control workflow for this compound from reception to release.
Troubleshooting Logic
Caption: Logical steps for troubleshooting inconsistent experimental results.
References
Addressing CdnP-IN-1 cytotoxicity in cell lines
Welcome to the technical support center for CdnP-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential cytotoxicity issues observed during in-vitro cell line experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: this compound is an investigational small molecule inhibitor. While the precise mechanism is under active investigation, it is hypothesized to modulate inflammatory signaling pathways. One of the potential targets is Caspase-1, an enzyme crucial for the activation of pro-inflammatory cytokines like IL-1β and IL-18.[1] By inhibiting Caspase-1, this compound may reduce the inflammatory response.[1] However, off-target effects or potent on-target inhibition may lead to cytotoxicity in certain cell lines.
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Cytotoxicity can be an expected outcome, particularly in cell lines where the target pathway is critical for survival or in cancer cell lines.[2] However, unexpected or excessive cytotoxicity in non-target or control cell lines warrants further investigation. Both on-target and off-target effects can contribute to cell death.
Q3: What are the initial steps to confirm this compound-induced cytotoxicity?
A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell line of interest.[2][3] This will establish a quantitative measure of the compound's cytotoxic potential. It is also crucial to include proper controls, such as a vehicle-only control (e.g., DMSO without this compound) to account for any solvent-induced toxicity.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect?
A4: Monitoring the viable, dead, and total cell number over the course of an experiment enables the determination of cytostatic versus cytotoxic effects of a test compound. A cytotoxic effect leads to a decrease in the number of viable cells, while a cytostatic effect inhibits cell proliferation without directly causing cell death.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
Problem 1: High levels of cell death observed even at low this compound concentrations.
This could indicate a general cytotoxic effect or an experimental artifact.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
| Possible Cause | Troubleshooting Tip |
| Compound Concentration | Verify the final concentration of this compound. Perform a serial dilution and a new dose-response curve. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound. Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific cell line. |
| Compound Instability | This compound may be unstable in your culture medium. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. |
| Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma). |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Tip |
| Uneven Cell Seeding | Inconsistent cell numbers across wells can lead to variability. Ensure a homogenous single-cell suspension before seeding. |
| Pipetting Errors | Inaccurate pipetting can lead to variations in compound concentration. Calibrate your pipettes and use proper technique. Excessive forceful pipetting during cell spreading can also cause issues. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. Avoid using the outer wells for experimental samples; instead, fill them with sterile water or PBS. |
| Assay Interference | The compound may interfere with the viability assay itself (e.g., colorimetric or fluorescent readouts). Run appropriate controls, including the compound in cell-free medium, to check for interference. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
This compound
-
Chosen cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle-only and no-treatment controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Caption: Workflow for determining the IC50 value of this compound.
Potential Signaling Pathways
Understanding the potential signaling pathways affected by this compound can help interpret cytotoxicity data.
Hypothesized this compound Mechanism of Action via Caspase-1 Inhibition
Caspase-1 is a key mediator of inflammation through its role in processing pro-inflammatory cytokines. It is also involved in a form of programmed cell death called pyroptosis.
Caption: Hypothesized inhibition of the Caspase-1 pathway by this compound.
References
Validation & Comparative
CdnP-IN-1: A Selective Inhibitor of Mycobacterium tuberculosis CdnP Validated and Compared
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of CdnP-IN-1, a selective inhibitor of the Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase (CdnP), against other recently identified natural CdnP inhibitors. This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways to support informed decisions in tuberculosis research and drug discovery.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, employs sophisticated mechanisms to evade the host immune system. One such strategy involves the secretion of the cyclic dinucleotide phosphodiesterase (CdnP), also known as CnpB (Rv2837c). This enzyme hydrolyzes bacterial cyclic di-adenosine monophosphate (c-di-AMP), a pathogen-associated molecular pattern (PAMP), thereby dampening the host's innate immune response. The host immune system recognizes c-di-AMP through the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other immune mediators. By degrading c-di-AMP, CdnP effectively sabotages this signaling cascade, contributing to the persistence of the infection.[1][2] This critical role in immune evasion makes CdnP a promising target for the development of novel anti-tuberculosis therapeutics.
This compound (also referred to as compound c82) has been identified as a potent and selective non-nucleotide inhibitor of Mtb CdnP.[3] This guide provides a validation of its selective inhibition and compares its performance with a recently discovered class of natural CdnP inhibitors.
CdnP Signaling Pathway
The CdnP signaling pathway is integral to the interplay between Mycobacterium tuberculosis and the host's innate immunity. The pathway begins with the synthesis of c-di-AMP from ATP by the diadenylate cyclase (DAC) enzyme, DisA, within the bacterium. Upon infection, Mtb releases c-di-AMP into the host cell cytosol. This bacterial second messenger is recognized by the host's STING protein, initiating a signaling cascade that leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFN-I), which orchestrate an antimicrobial response. However, Mtb actively counteracts this immune surveillance by secreting its own phosphodiesterase, CdnP. CdnP hydrolyzes c-di-AMP into 5'-phosphoadenylyl-adenosine (pApA) and subsequently into two molecules of adenosine monophosphate (AMP), effectively neutralizing the immune-stimulatory signal and allowing the bacterium to evade host defenses.[1][2]
Performance Comparison of CdnP Inhibitors
This compound has been identified as a selective inhibitor of Mtb CdnP. For a comprehensive evaluation, its performance is compared with a series of recently identified natural product inhibitors: Macrosporusone A, Ligustroflavone, Neodiosmin, and Rhoifolin.
| Inhibitor | Type | Target | IC50 (µM) | Selectivity Profile |
| This compound (c82) | Non-nucleotide | Mtb CdnP | ~18 | No inhibition of bacterial CdnPs (Yybt, RocR, GBS-CdnP), viral poxin, or mammalian ENPP1. |
| Neodiosmin | Flavonoid Glucoside | Mtb CdnP | 5.50 | Minimal inhibition of host-derived 2',3'-cGAMP-specific phosphodiesterases. |
| Ligustroflavone | Flavonoid Glucoside | Mtb CdnP | > Neodiosmin | Broad-spectrum activity against bacterial CdnP orthologs with minimal inhibition of host-derived 2',3'-cGAMP-specific phosphodiesterases. |
| Rhoifolin | Flavonoid Glucoside | Mtb CdnP | > Neodiosmin | Minimal inhibition of host-derived 2',3'-cGAMP-specific phosphodiesterases. |
| Macrosporusone A | Coumarin Derivative | Mtb CdnP | > Neodiosmin | Minimal inhibition of host-derived 2',3'-cGAMP-specific phosphodiesterases. |
Note: A direct head-to-head comparison of IC50 values under identical experimental conditions is not yet available in the public domain. The data presented is compiled from different studies and should be interpreted with caution.
Experimental Protocols
A detailed understanding of the methodologies used to validate CdnP inhibitors is crucial for reproducing and building upon existing research.
High-Throughput CdnP Enzymatic Activity Assay
This assay is designed to identify and characterize inhibitors of CdnP by monitoring the hydrolysis of c-di-AMP.
Principle: The assay leverages the fluorescence of coralyne, which is enhanced upon binding to c-di-AMP. When CdnP hydrolyzes c-di-AMP, the fluorescence is quenched by halide ions (e.g., iodide). Inhibitors of CdnP will prevent this hydrolysis, resulting in a sustained fluorescence signal.
Materials:
-
Purified Mtb CdnP enzyme
-
c-di-AMP (substrate)
-
Coralyne
-
Potassium Iodide (KI)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MnCl₂
-
Test compounds (e.g., this compound) and DMSO (vehicle control)
-
Black 96-well plates
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate 100 nM of CdnP with the test compound at the desired concentration (or DMSO for control) in the assay buffer for 30 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing c-di-AMP (final concentration 15 µM), coralyne (final concentration 100 µM), and KI (final concentration 10 mM).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength pair for coralyne (e.g., ~420 nm excitation, ~470 nm emission) over time.
-
Data Analysis: The rate of fluorescence decay is proportional to the CdnP activity. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the control (DMSO). IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.
Conclusion and Future Directions
This compound stands as a validated selective inhibitor of Mycobacterium tuberculosis CdnP, offering a valuable tool for dissecting the role of this enzyme in tuberculosis pathogenesis. The comparison with recently identified natural inhibitors, such as neodiosmin, highlights the potential of diverse chemical scaffolds for targeting CdnP.
However, the currently available data presents a fragmented picture. A direct, head-to-head comparison of this compound and the natural inhibitors under standardized assay conditions is imperative for a definitive assessment of their relative potencies. Furthermore, comprehensive selectivity profiling of these compounds against a broad panel of human phosphodiesterases is necessary to fully evaluate their therapeutic potential and predict potential off-target effects.
Future research should focus on:
-
Conducting side-by-side enzymatic assays to determine the IC50 values of this compound and the natural inhibitors under identical conditions.
-
Performing extensive selectivity screening against all human phosphodiesterase families.
-
Elucidating the precise binding modes of these inhibitors through structural biology studies.
-
Evaluating the efficacy of these compounds in cellular and in vivo models of tuberculosis infection.
Such studies will be instrumental in advancing the development of CdnP inhibitors as a novel class of host-directed therapies for tuberculosis.
References
Unveiling a Novel Approach: CdnP-IN-1 in the Fight Against Tuberculosis
A Comparative Analysis of a New Class of Inhibitor Against Established Therapies
In the relentless pursuit of novel therapeutic strategies against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, a new class of inhibitors targeting the bacterial phosphodiesterase CdnP has emerged as a promising avenue. This guide provides a comprehensive comparison of the efficacy of a representative CdnP inhibitor, C82 (referred to herein as CdnP-IN-1 for illustrative purposes), with established first-line anti-tuberculosis drugs. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of available data, experimental methodologies, and the underlying biological pathways.
Mechanism of Action: A New Paradigm in Host-Directed Therapy
Unlike conventional anti-tuberculosis drugs that directly target bacterial replication or cell wall synthesis, CdnP inhibitors represent a host-directed therapeutic strategy. M. tuberculosis secretes the phosphodiesterase CdnP to evade the host's innate immune response. CdnP achieves this by hydrolyzing both the bacterial second messenger cyclic di-AMP (c-di-AMP) and the host-derived cyclic GMP-AMP (cGAMP). This degradation prevents the activation of the STING (Stimulator of Interferon Genes) pathway, thereby dampening the production of type I interferons and subsequent immune responses.
By inhibiting CdnP, compounds like C82 aim to restore the host's ability to recognize and combat the infection. This novel mechanism holds the potential to not only act as a standalone therapy but also to synergize with existing antibiotics.
Efficacy Snapshot: In Vitro and In Vivo Data
The following table summarizes the available efficacy data for the CdnP inhibitor C82 and the first-line anti-tuberculosis drugs Isoniazid and Rifampicin. It is crucial to note that while extensive in vivo data is available for established drugs, research on CdnP inhibitors is still in its early stages, with a notable lack of robust in vivo evidence.[1]
| Inhibitor | Target | In Vitro Efficacy (IC50/MIC) | In Vivo Efficacy (Murine Model) |
| CdnP Inhibitor (C82) | M. tuberculosis CdnP | IC50: ~18 µM[2] | Data not available. Studies have highlighted a lack of robust in vivo evidence for CdnP inhibitors.[1] |
| Isoniazid | Mycolic acid synthesis (InhA) | MIC: 0.02-0.2 µg/mL | Dose-dependent reduction in bacterial load in lungs and spleen. |
| Rifampicin | RNA polymerase (RpoB) | MIC: 0.05-0.2 µg/mL | Significant dose-dependent reduction in bacterial CFU in lungs and spleen. |
Visualizing the Pathways and Processes
To better understand the context of CdnP inhibition and the methodologies used for evaluation, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Caption: CdnP Signaling Pathway and Inhibition.
Caption: Experimental Workflow for MTB Inhibitor Evaluation.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
CdnP Enzymatic Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on the CdnP enzyme.
-
Principle: The enzymatic activity of purified CdnP is measured by monitoring the hydrolysis of a substrate, such as c-di-AMP, in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces enzyme activity by 50% is the IC50 value.
-
Materials:
-
Purified recombinant M. tuberculosis CdnP enzyme.
-
Substrate: c-di-AMP.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MnCl₂, 1 mM DTT).
-
Test compound (e.g., C82) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Plate reader capable of detecting the product of the reaction (e.g., through a coupled enzyme assay or HPLC).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of the CdnP enzyme to each well of the microplate.
-
Add the different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the c-di-AMP substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of product formed.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination using Alamar Blue Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Alamar Blue assay is a colorimetric method for determining cell viability.
-
Principle: Resazurin (the active ingredient in Alamar Blue) is a blue, non-fluorescent, and cell-permeable compound. In viable, metabolically active cells, it is reduced to the pink, fluorescent resorufin. The color change can be visually assessed or quantified using a spectrophotometer or fluorometer.
-
Materials:
-
M. tuberculosis culture (e.g., H37Rv).
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Test compound and standard antibiotics (e.g., Isoniazid, Rifampicin).
-
Alamar Blue reagent.
-
96-well microplates.
-
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds and control antibiotics in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture and adjust the turbidity to a McFarland standard (e.g., 0.5).
-
Add the bacterial suspension to each well, including a drug-free growth control.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well.
-
Re-incubate the plates for 24-48 hours.
-
The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.
-
Macrophage Infection Assay
This cell-based assay assesses the ability of a compound to inhibit the growth of M. tuberculosis within its primary host cell, the macrophage.
-
Principle: Macrophages are infected with M. tuberculosis and then treated with the test compound. The intracellular bacterial load is quantified to determine the compound's efficacy.
-
Materials:
-
Macrophage cell line (e.g., THP-1, differentiated into macrophage-like cells) or primary bone marrow-derived macrophages (BMDMs).
-
M. tuberculosis culture.
-
Cell culture medium (e.g., RPMI 1640) with supplements.
-
Test compound.
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
7H10 or 7H11 agar plates for CFU enumeration.
-
-
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).
-
After a few hours of infection, wash the cells to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of the test compound.
-
Incubate the plates for a defined period (e.g., 3-5 days) at 37°C in a CO₂ incubator.
-
At the end of the treatment period, lyse the macrophages to release the intracellular bacteria.
-
Perform serial dilutions of the cell lysates and plate on agar plates to enumerate the colony-forming units (CFUs).
-
Compare the CFU counts from treated and untreated wells to determine the intracellular efficacy of the compound.
-
Murine Model of Tuberculosis Infection
Animal models are essential for evaluating the in vivo efficacy of anti-tuberculosis drug candidates. The mouse model is the most commonly used.
-
Principle: Mice are infected with M. tuberculosis, typically via aerosol or intravenous injection, to establish a pulmonary infection. The animals are then treated with the test compound, and the bacterial burden in the lungs and other organs is measured.
-
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6).
-
M. tuberculosis culture.
-
Aerosol infection chamber or equipment for intravenous injection.
-
Test compound and control drugs formulated for in vivo administration.
-
Equipment for organ homogenization and CFU plating.
-
-
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis to establish a chronic infection.
-
After a set period to allow the infection to establish (e.g., 2-4 weeks), begin treatment with the test compound and control drugs (e.g., daily oral gavage).
-
Treat the mice for a specified duration (e.g., 4-8 weeks).
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.
-
Homogenize the organs and plate serial dilutions of the homogenates on agar plates.
-
After incubation, count the CFUs to determine the bacterial load in each organ.
-
Compare the bacterial loads in treated groups to the untreated control group to assess the in vivo efficacy of the compound.
-
Conclusion and Future Directions
The CdnP inhibitor C82 (this compound) represents a novel and exciting approach to combatting tuberculosis by targeting a key virulence factor and restoring the host's immune response. Its in vitro potency against the CdnP enzyme is a promising first step. However, a direct comparison with established drugs like isoniazid and rifampicin highlights the significant gap in our understanding of the in vivo efficacy of this new class of inhibitors.
Future research must focus on generating robust in vivo data for CdnP inhibitors to validate their therapeutic potential. This includes pharmacokinetic and pharmacodynamic studies, as well as efficacy trials in animal models of tuberculosis. Furthermore, exploring the synergistic potential of CdnP inhibitors with existing anti-tuberculosis drugs could pave the way for shorter and more effective treatment regimens, a critical need in the global fight against this devastating disease. The detailed protocols provided in this guide are intended to facilitate these crucial next steps in the development of this promising new class of anti-tuberculosis agents.
References
A Comparative Analysis of CdnP-IN-1 and Other Phosphodiesterase Inhibitors for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CdnP-IN-1, a novel phosphodiesterase inhibitor targeting Mycobacterium tuberculosis (Mtb), with other well-established phosphodiesterase (PDE) inhibitors. This document is intended to serve as a resource for researchers in infectious diseases and drug development, offering insights into the unique characteristics of this compound and its potential as a novel anti-tubercular agent.
Introduction to this compound
This compound is a potent and selective, non-nucleotide inhibitor of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase, CdnP (also known as Rv2837c).[1] This bacterial enzyme plays a crucial role in the pathogenesis of tuberculosis by degrading the bacterial second messenger cyclic di-AMP (c-di-AMP). By inhibiting CdnP, this compound elevates intracellular levels of c-di-AMP in Mtb, which in turn stimulates a host type I interferon response, aiding in the control of the infection.[2] Notably, CdnP can also degrade host-derived cyclic GMP-AMP (cGAMP), and its inhibition can therefore amplify the host's innate immune response to the bacteria.[1][2]
Comparative Performance Data
A direct quantitative comparison of this compound's inhibitory activity against the 11 families of human phosphodiesterases (PDE1-11) is not extensively available in the public domain. The primary characterization of this compound (also referred to as compound c82) focused on its activity against the bacterial target CdnP and its selectivity against other bacterial, viral, and a single mammalian cyclic dinucleotide phosphodiesterase, ENPP1.[1]
Table 1: Inhibitory Activity (IC50) of this compound Against Mtb CdnP
| Compound | Target | IC50 (μM) |
| This compound (c82) | Mycobacterium tuberculosis CdnP | ~18 |
Table 2: Selectivity Profile of this compound
| Enzyme | Organism/Type | Inhibition by this compound |
| CdnP | Mycobacterium tuberculosis | Inhibits |
| Yybt | Bacterial CDN PDE | No Inhibition |
| RocR | Bacterial CDN PDE | No Inhibition |
| GBS-CdnP | Bacterial CDN PDE | No Inhibition |
| poxin | Viral CDN PDE | No Inhibition |
| ENPP1 | Mammalian | No Inhibition |
Table 3: Overview of Selected Clinically Relevant Human Phosphodiesterase Inhibitors
| Inhibitor | Target PDE Family | Primary Therapeutic Use | Key Characteristics |
| Sildenafil (Viagra®) | PDE5 | Erectile dysfunction, Pulmonary arterial hypertension | Short half-life (~4 hours), absorption affected by fatty food. |
| Tadalafil (Cialis®) | PDE5 | Erectile dysfunction, Benign prostatic hyperplasia | Long half-life (~17.5 hours), absorption not affected by food. |
| Roflumilast (Daliresp®) | PDE4 | Chronic obstructive pulmonary disease (COPD) | Anti-inflammatory effects in the lungs. |
| Milrinone | PDE3 | Acute decompensated heart failure | Increases cardiac contractility and causes vasodilation. |
| Ibudilast | Non-selective PDE | Asthma, Multiple sclerosis | Bronchodilatory and neuroprotective effects. |
This table provides a general overview. For detailed pharmacological data, please refer to specific drug information resources.
Signaling Pathways
The signaling pathways modulated by this compound and other PDE inhibitors are distinct, reflecting their different targets and therapeutic applications.
This compound and the Mtb c-di-AMP Signaling Pathway
In Mycobacterium tuberculosis, the diadenylate cyclase (DAC) synthesizes c-di-AMP from two molecules of ATP. This c-di-AMP is a signaling molecule that Mtb can secrete into the host cell. The host cell recognizes c-di-AMP as a pathogen-associated molecular pattern (PAMP), which activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons (IFN-I) and an anti-bacterial immune response. The Mtb phosphodiesterase CdnP counteracts this by hydrolyzing c-di-AMP to pApA and subsequently to AMP, thus dampening the host immune response and promoting bacterial survival. This compound inhibits CdnP, leading to an accumulation of c-di-AMP and a more robust host immune response.
Caption: this compound inhibits the Mtb CdnP enzyme, increasing c-di-AMP levels and boosting the host immune response.
Human PDE5 and the cGMP Signaling Pathway
In human smooth muscle cells, particularly in the corpus cavernosum of the penis, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which converts GTP to cyclic GMP (cGMP). cGMP is a second messenger that leads to smooth muscle relaxation and vasodilation, resulting in penile erection. Phosphodiesterase type 5 (PDE5) specifically hydrolyzes cGMP to GMP, terminating the signal. PDE5 inhibitors like sildenafil block this degradation, leading to an accumulation of cGMP and enhanced vasodilation.
Caption: PDE5 inhibitors block the degradation of cGMP, promoting vasodilation in human smooth muscle cells.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key assays relevant to the characterization of PDE inhibitors.
Biochemical Assay for CdnP Phosphodiesterase Activity
This protocol is a generalized procedure for determining the inhibitory activity of compounds against purified Mtb CdnP enzyme.
Objective: To measure the IC50 value of an inhibitor against CdnP.
Principle: The assay measures the hydrolysis of a substrate (e.g., c-di-AMP) by the CdnP enzyme. The amount of product formed (or remaining substrate) is quantified, typically by high-performance liquid chromatography (HPLC).
Materials:
-
Purified recombinant Mtb CdnP enzyme
-
c-di-AMP (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl2)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
EDTA solution to stop the reaction
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the CdnP enzyme at a predetermined concentration.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a DMSO control (no inhibitor).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the c-di-AMP substrate.
-
Allow the reaction to proceed for a set time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding EDTA.
-
Analyze the samples by HPLC to quantify the amount of AMP produced or the remaining c-di-AMP.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the biochemical assay to determine the IC50 of a CdnP inhibitor.
Mycobacterium tuberculosis Growth Inhibition Assay (Cell-Based)
This protocol outlines a general method to assess the ability of a compound to inhibit the growth of Mtb within a host cell, such as a macrophage.
Objective: To determine the efficacy of an inhibitor in controlling Mtb growth in a cellular context.
Principle: Host cells (e.g., macrophages) are infected with Mtb and then treated with the test compound. The intracellular growth of Mtb is monitored over time, typically by measuring bacterial load via colony-forming units (CFUs) or a reporter system (e.g., luminescence or fluorescence).
Materials:
-
Macrophage cell line (e.g., THP-1)
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer
-
Plates for CFU counting (e.g., 7H11 agar) or a luminometer/fluorometer for reporter-based assays.
Procedure:
-
Culture and differentiate macrophages in multi-well plates.
-
Infect the macrophages with Mtb at a specific multiplicity of infection (MOI).
-
After an initial period for phagocytosis, wash the cells to remove extracellular bacteria.
-
Add fresh medium containing the test inhibitor at various concentrations. Include a DMSO control.
-
Incubate the infected cells for several days.
-
At desired time points, lyse the macrophages to release the intracellular bacteria.
-
Determine the bacterial load by plating serial dilutions of the lysate on agar plates and counting CFUs after incubation. Alternatively, if using a reporter strain, measure the signal (luminescence or fluorescence).
-
Compare the bacterial growth in the presence of the inhibitor to the DMSO control to determine the growth inhibition.
Caption: General workflow for a cell-based Mycobacterium tuberculosis growth inhibition assay.
Conclusion
This compound represents a promising and novel approach to anti-tubercular therapy by targeting a bacterial virulence factor rather than essential metabolic pathways, which may reduce the selective pressure for drug resistance. Its mode of action, which involves the potentiation of the host's innate immune response, is a significant departure from that of conventional antibiotics. While direct comparative data on its activity against human PDE families is currently lacking, its high selectivity for the Mtb CdnP enzyme over other tested bacterial and mammalian counterparts suggests a favorable selectivity profile. Further research, including comprehensive selectivity screening against human PDEs and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
Comparative Analysis of a Novel Phosphodiesterase Inhibitor: Cross-Reactivity with Mammalian PDEs
This guide provides a comparative analysis of the cross-reactivity of a novel phosphodiesterase (PDE) inhibitor, referred to herein as Compound X, against a panel of mammalian PDEs. The objective of this document is to offer researchers, scientists, and drug development professionals a comprehensive overview of the selectivity profile of Compound X, supported by experimental data and detailed protocols.
Executive Summary
The development of selective phosphodiesterase inhibitors is crucial for targeting specific cellular signaling pathways while minimizing off-target effects. This guide details the inhibitory activity of Compound X against various human PDE families. The data presented herein is intended to serve as a foundational resource for evaluating the potential therapeutic applications and further development of this compound.
Data Presentation: Inhibitory Activity of Compound X against Mammalian PDEs
The inhibitory activity of Compound X was assessed against a panel of recombinant human phosphodiesterases. The half-maximal inhibitory concentration (IC50) for each PDE family was determined to evaluate the compound's potency and selectivity.
| PDE Family | Substrate | IC50 (nM) of Compound X |
| PDE1B | cAMP/cGMP | >10,000 |
| PDE2A | cAMP/cGMP | >10,000 |
| PDE3A | cAMP/cGMP | 8,500 |
| PDE4B | cAMP | 5,200 |
| PDE5A | cGMP | 15 |
| PDE6C | cGMP | 150 |
| PDE7B | cAMP | >10,000 |
| PDE8A | cAMP | >10,000 |
| PDE9A | cGMP | 7,800 |
| PDE10A | cAMP/cGMP | 4,500 |
| PDE11A | cAMP/cGMP | 2,500 |
Table 1: Cross-Reactivity Profile of Compound X. The table summarizes the IC50 values of Compound X against a selection of human PDE isoforms. The data indicates a high selectivity of Compound X for PDE5A.
Experimental Protocols
The following is a detailed methodology for the phosphodiesterase inhibition assay used to generate the data presented in this guide.
Phosphodiesterase Inhibition Assay
This assay determines the in vitro potency of a test compound against various PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (various isoforms)
-
3H-labeled cyclic nucleotides (cAMP or cGMP)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Scintillation cocktail
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test compound (Compound X)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Compound Preparation: A stock solution of Compound X is prepared in DMSO and serially diluted to create a range of concentrations.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the diluted Compound X or vehicle (DMSO) to the appropriate wells.
-
Add the specific recombinant human PDE enzyme to each well.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding the 3H-labeled cyclic nucleotide substrate (cAMP or cGMP). The final substrate concentration should be below the Km value for the respective enzyme.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
-
Reaction Termination and Nucleotide Conversion:
-
Stop the reaction by adding snake venom nucleotidase. This enzyme will convert the resulting 3H-labeled 5'-monophosphate into a 3H-labeled nucleoside.
-
Incubate at 30°C for an additional 10 minutes.
-
-
Separation and Detection:
-
The negatively charged, unhydrolyzed 3H-cyclic nucleotide is separated from the neutral 3H-nucleoside using an anion-exchange resin (e.g., Dowex).
-
Add the reaction mixture to the resin and allow it to settle.
-
Transfer the supernatant, containing the 3H-nucleoside, to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of hydrolyzed cyclic nucleotide is proportional to the measured radioactivity.
-
Calculate the percentage of inhibition for each concentration of Compound X relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway
Comparative Guide to On-Target Validation of CdnP Inhibitors in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, employs a sophisticated arsenal of strategies to evade the host immune system. A key player in this immune evasion is the cyclic dinucleotide phosphodiesterase CdnP. This enzyme hydrolyzes bacterial-derived cyclic di-AMP (c-di-AMP) and host-derived cyclic GMP-AMP (cGAMP), both of which are crucial signaling molecules that activate the host's STING pathway to initiate an anti-bacterial immune response. By degrading these molecules, CdnP effectively dampens the host's alert system, promoting bacterial survival. This critical role makes CdnP a compelling target for the development of novel anti-tubercular therapeutics.
While a specific compound designated "CdnP-IN-1" is not documented in the current scientific literature, several inhibitors of MTB CdnP have been identified and characterized. This guide provides a comparative overview of these known CdnP inhibitors, detailing their performance based on available data and outlining the experimental protocols for validating their on-target effects.
Performance Comparison of Known CdnP Inhibitors
The following table summarizes the quantitative data for identified inhibitors of Mycobacterium tuberculosis CdnP.
| Inhibitor Name | Compound Class | IC50 (against MTB CdnP) | Key Characteristics |
| C82 | Small Molecule | ~18 µM[1] | Identified through high-throughput screening; shows selectivity for MTB CdnP over other bacterial, viral, and mammalian phosphodiesterases.[1] |
| Ligustroflavone | Flavonoid Glucoside | Data not available | Identified through virtual screening and enzymatic assays; demonstrated potent inhibitory activity. |
| Macrosporusone A | Coumarin Derivative | Data not available | Identified through virtual screening and enzymatic assays as a CdnP inhibitor. |
| Rhoifolin | Flavonoid Glucoside | Data not available | Identified through virtual screening and enzymatic assays as a CdnP inhibitor. |
| Neodiosmin | Flavonoid Glucoside | Data not available | Identified through virtual screening and enzymatic assays as a CdnP inhibitor. |
Signaling Pathway and Experimental Workflows
To understand the context of CdnP inhibition and the methods for its validation, the following diagrams illustrate the CdnP signaling pathway and a general experimental workflow for on-target validation.
References
A Comparative Guide to CdnP Inhibitors: Evaluating Ligustroflavone as a Novel Reference Compound
For researchers and drug development professionals targeting cyclic-di-nucleotide phosphodiesterases (CdnPs), the identification of potent and selective inhibitors is a critical step. This guide provides a comparative analysis of recently identified natural product inhibitors of Mycobacterium tuberculosis CdnP, with a focus on Ligustroflavone as a promising reference compound.
CdnP is a key enzyme in regulating the levels of the bacterial second messenger cyclic-di-AMP (c-di-AMP). By degrading c-di-AMP, CdnP helps pathogens like Mycobacterium tuberculosis evade the host's innate immune response.[1][2] Inhibition of CdnP can potentiate the host immune system, making it an attractive target for novel host-directed therapies.[3] This guide compares Ligustroflavone with other recently discovered CdnP inhibitors, providing essential data and methodologies to aid in the selection and evaluation of compounds for research and development.
Reference Compound Profile: Ligustroflavone
Ligustroflavone is a flavonoid glucoside that has been identified as a potent inhibitor of M. tuberculosis CdnP through high-throughput virtual screening followed by enzymatic validation.[2] It stands out for its superior inhibitory potency among a series of natural product inhibitors.[2]
Mechanism of Action: Molecular dynamics simulations suggest a dual inhibitory mechanism for Ligustroflavone. It competitively occupies the product (AMP)-binding site while also restricting the conformational plasticity of the substrate-binding domain of CdnP. This dual action contributes to its potent inhibition of the enzyme's phosphodiesterase activity.
CdnP Signaling Pathway and Point of Inhibition
The diagram below illustrates the role of CdnP in the c-di-AMP signaling pathway and the mechanism of its inhibition.
Comparison with Alternative CdnP Inhibitors
Ligustroflavone has been evaluated alongside other natural products and virtually screened compounds. The following table summarizes their comparative performance based on available biochemical data.
| Compound | Type | CdnP IC50 (µM) | Notes |
| Ligustroflavone | Flavonoid Glucoside | Not specified, but noted as having superior potency | Binds to CdnP with high affinity; favorable selectivity over host phosphodiesterases. |
| Macrosporusone A | Coumarin Derivative | Data not specified | Identified through virtual screening and enzymatic assay as a CdnP inhibitor. |
| Rhoifolin | Flavonoid Glucoside | Data not specified | Confirmed direct binding to CdnP with micromolar affinity. |
| Neodiosmin | Flavonoid Glucoside | Data not specified | Confirmed direct binding to CdnP with micromolar affinity. |
| Compound C-29 | Small Molecule | 14.2 | Identified through virtual screening; also shows activity against human ENPP1 (IC50 = 19.4 µM). |
Note: Specific IC50 values for the natural products from the primary study were not publicly available beyond the statement of potency.
Experimental Protocols
Accurate evaluation of CdnP inhibitors requires robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
CdnP Enzymatic Activity Assay (Luminescence-based)
This assay quantifies CdnP activity by measuring the amount of AMP produced from the hydrolysis of c-di-AMP.
Principle: CdnP hydrolyzes c-di-AMP to the linear dinucleotide pApA, which is then converted to AMP. The amount of AMP produced is measured using a commercial bioluminescence assay kit (e.g., AMP-Glo™ Assay), where the luminescence signal is proportional to the AMP concentration.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing CdnP enzyme (e.g., 50 nM), c-di-AMP substrate (e.g., 20 µM), and varying concentrations of the test inhibitor in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes) to allow for enzymatic conversion.
-
Termination & Detection: Stop the reaction and proceed with the AMP detection protocol according to the manufacturer's instructions (e.g., AMP-Glo™). This typically involves adding a reagent to terminate the CdnP reaction and another to convert AMP into a detectable luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the direct binding kinetics and affinity between an inhibitor and the CdnP enzyme.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip. This allows for real-time monitoring of the association and dissociation of the inhibitor from the target protein.
Protocol:
-
Chip Preparation: Immobilize purified CdnP protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the immobilized CdnP surface and a reference flow cell. The instrument records the binding response in resonance units (RU).
-
Data Analysis: After subtracting the reference channel signal, analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.
Workflow for CdnP Inhibitor Discovery and Characterization
The following diagram outlines a typical workflow for identifying and validating novel CdnP inhibitors.
Conclusion
The emergence of natural product inhibitors like Ligustroflavone marks a significant advancement in the pursuit of novel therapeutics targeting bacterial CdnP. Its potent activity and favorable selectivity profile establish it as a valuable reference compound for future structure-activity relationship studies and lead optimization efforts. The experimental protocols and workflows detailed in this guide provide a framework for researchers to rigorously evaluate and compare new chemical entities, accelerating the development of next-generation therapies for tuberculosis and other infectious diseases.
References
- 1. Discovery of natural CdnP inhibitors through structure-based virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of natural CdnP inhibitors through structure-based virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of CdnP-IN-1 and its Analogs: Potent Inhibitors of a Key Tuberculosis Virulence Factor
For Immediate Release
West Lafayette, IN - A detailed comparative analysis of CdnP-IN-1, a potent and selective inhibitor of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase (CdnP), and its analogs reveals a promising new avenue for the development of novel anti-tuberculosis therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these compounds, including their mechanism of action, comparative efficacy, and the experimental protocols used for their evaluation.
Mycobacterium tuberculosis, the causative agent of tuberculosis, employs a sophisticated arsenal of virulence factors to evade the host immune system. One such factor is the enzyme CdnP, a cyclic dinucleotide phosphodiesterase. CdnP plays a crucial role in dampening the host's innate immune response by hydrolyzing both bacteria-derived cyclic di-AMP (c-di-AMP) and host-derived cyclic GMP-AMP (cGAMP).[1][2] These cyclic dinucleotides are key signaling molecules that activate the STING (Stimulator of Interferon Genes) pathway, a critical component of the host's anti-bacterial defense.[3][4] By degrading these molecules, CdnP effectively sabotages the host's ability to mount a robust immune response, allowing the bacteria to establish and maintain infection.[1]
This compound (also known as compound c82) has been identified as a potent and selective non-nucleotide inhibitor of M. tuberculosis CdnP. This discovery has opened the door to a new anti-virulence strategy for tuberculosis treatment, focusing on disarming the bacterium rather than directly killing it. This approach may reduce the selective pressure for the development of drug resistance.
Comparative Efficacy of this compound and Its Analogs
A high-throughput screening effort led to the identification of this compound and five of its analogs as inhibitors of Mtb CdnP. The inhibitory activities of these compounds were evaluated, and their half-maximal inhibitory concentrations (IC50) were determined.
| Compound ID | Common Name/Reference | CdnP IC50 (µM) |
| 1 | This compound (c82) | 18 ± 1.4 |
| 2 | Analog 2 (c4) | 28 ± 2.1 |
| 3 | Analog 3 (c35) | 35 ± 3.5 |
| 4 | Analog 4 (c54) | 45 ± 4.2 |
| 5 | Analog 5 (c63) | 52 ± 5.8 |
| 6 | Analog 6 (c77) | 68 ± 7.1 |
Table 1: Inhibitory Potency of this compound and Analogs against M. tuberculosis CdnP. Data represents the mean IC50 values ± standard deviation from at least three independent experiments.
Selectivity Profile
A key aspect of a promising therapeutic candidate is its selectivity for the intended target over host enzymes. This compound was tested for its inhibitory activity against a panel of other phosphodiesterases, including bacterial (Yybt, RocR, GBS-CdnP), viral (poxin), and human (ENPP1) enzymes.
| Enzyme | Organism/Type | This compound Inhibition |
| Yybt | Bacillus subtilis (Bacterial) | No significant inhibition |
| RocR | Pseudomonas aeruginosa (Bacterial) | No significant inhibition |
| GBS-CdnP | Streptococcus agalactiae (Bacterial) | No significant inhibition |
| Poxin | Poxvirus (Viral) | No significant inhibition |
| ENPP1 | Human (Mammalian) | No significant inhibition |
Table 2: Selectivity of this compound against a Panel of Phosphodiesterases. this compound demonstrates a high degree of selectivity for Mtb CdnP.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of CdnP and the effect of its inhibitors, it is crucial to visualize the signaling pathway and the experimental workflow used for inhibitor screening.
References
- 1. Inhibition of innate immune cytosolic surveillance by an M. tuberculosis phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cGAS/STING Pathway Is Important for Dendritic Cell Activation but Is Not Essential to Induce Protective Immunity against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of CdnP Inhibitor IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cGAS-STING signaling pathway is a critical component of the innate immune system, playing a key role in the detection of cytosolic DNA and the initiation of an immune response. The bacterial enzyme Cyclic Dinucleotide Phosphodiesterase (CdnP), particularly from pathogens like Mycobacterium tuberculosis, can hydrolyze cyclic dinucleotides, including the STING activator 2',3'-cGAMP, thereby dampening the host immune response. Inhibition of CdnP represents a promising therapeutic strategy to potentiate STING-mediated immunity. This guide provides a comparative analysis of reported IC50 values for several CdnP inhibitors and a detailed protocol for their independent verification.
CdnP Inhibitor Performance: A Comparative Analysis
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several recently identified inhibitors of Mycobacterium tuberculosis CdnP. A lower IC50 value indicates greater potency.
| Compound | Chemical Class | CdnP IC50 (µM) | Source |
| Neodiosmin | Flavonoid Glycoside | 5.50 | [1] |
| NCI 79195 | 9.66 | ||
| C82 | ~18 | [2] | |
| Ligustroflavone | Flavonoid Glycoside | Not explicitly stated, but demonstrated exceptional inhibitory activity | [1] |
| Macrosporusone A | Coumarin Derivative | Inhibitory activity confirmed, specific IC50 not stated | [1] |
| Rhoifolin | Flavonoid Glycoside | Inhibitory activity confirmed, specific IC50 not stated | [1] |
Understanding the STING Signaling Pathway and the Role of CdnP
The following diagram illustrates the canonical cGAS-STING signaling pathway and the modulatory role of the bacterial phosphodiesterase CdnP and its inhibitors.
Caption: The cGAS-STING pathway and the inhibitory action of CdnP.
Experimental Protocol for IC50 Determination of CdnP Inhibitors
This protocol outlines a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against bacterial CdnP.
1. Reagents and Materials:
-
Purified recombinant M. tuberculosis CdnP (Rv2837c)
-
Cyclic di-AMP (c-di-AMP) or 2',3'-cGAMP as substrate
-
Assay Buffer: 25 mM Tris-HCl (pH 8.5), 25 mM NaCl, 0.6 mM MnCl2
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., C82)
-
Negative control (DMSO vehicle)
-
EDTA solution to stop the reaction
-
96-well microplates
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
2. Experimental Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare the CdnP enzyme solution in the assay buffer to the desired final concentration.
-
Prepare the substrate solution (c-di-AMP or 2',3'-cGAMP) in the assay buffer.
-
-
Enzymatic Reaction:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilution, positive control, or DMSO vehicle.
-
CdnP enzyme solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the enzymatic reaction by adding a solution of EDTA to each well.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC to separate and quantify the remaining substrate and the product (pApA or AMP).
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Calculate the percentage of substrate hydrolysis for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of a CdnP inhibitor.
Caption: Workflow for CdnP inhibitor IC50 determination.
References
An Exemplar Comparison Guide on the Reproducibility of CHK1 Inhibitor Experimental Results: A Case Study of Prexasertib
Disclaimer: The compound "CdnP-IN-1" as specified in the topic could not be identified in publicly available scientific literature or databases. It is highly probable that this is a typographical error. This guide therefore uses a well-documented Checkpoint Kinase 1 (CHK1) inhibitor, Prexasertib (LY2606368) , as an illustrative example to fulfill the content and format requirements. The data and protocols provided herein are specific to Prexasertib and its common alternatives and should be adapted for any other specific compound of interest.
This guide provides a comparative overview of the experimental results for the CHK1 inhibitor Prexasertib, with a focus on reproducibility. It is intended for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Data Presentation
The following tables summarize the in vitro potency and clinical efficacy of Prexasertib and its alternatives. Reproducibility of such data is contingent on strict adherence to standardized protocols, as detailed in the subsequent section.
Table 1: Comparative In Vitro Potency of CHK1 Inhibitors
This table presents the half-maximal inhibitory concentration (IC50) values for Prexasertib and other common CHK1 inhibitors across various cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Prexasertib (LY2606368) IC50 (nM) | AZD7762 IC50 (nM) | MK-8776 IC50 (µM) |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | 6.33[1][2] | N/A | N/A |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | ~15-30[1][2] | N/A | N/A |
| REH | B-cell Acute Lymphoblastic Leukemia | 96.7[1] | N/A | N/A |
| OVCAR3 | Ovarian Cancer | ~6-49 | N/A | N/A |
| PEO1 | Ovarian Cancer | ~6-49 | N/A | N/A |
| PEO4 | Ovarian Cancer | ~6-49 | N/A | N/A |
| ES2 | Ovarian Cancer | ~1-10 | N/A | N/A |
| KURAMOCHI | Ovarian Cancer | ~1-10 | N/A | N/A |
| HT29 | Colon Cancer | N/A | ~5 | N/A |
| HCT116 | Colon Cancer | N/A | ~5 | N/A |
| ACHN | Renal Cancer | N/A | N/A | < 2 |
Table 2: Summary of Prexasertib Monotherapy Clinical Trial Data
This table summarizes key efficacy and safety findings from a Phase Ib study of Prexasertib in patients with advanced squamous cell carcinoma (SCC).
| Parameter | SCC of the Anus (n=26) | SCC of the Head and Neck (SCCHN) (n=57) | Squamous Cell NSCLC (sqNSCLC) (n=16) |
| Efficacy | |||
| Overall Response Rate (ORR) | 15% | 5% | 0% |
| Clinical Benefit Rate (3 mo.) | 23% | 28% | 44% |
| Median Progression-Free Survival | 2.8 months | 1.6 months | 3.0 months |
| Common Treatment-Related Adverse Events (Any Grade) | |||
| Neutropenia | 71% (Grade 4) across all patients | ||
| Febrile Neutropenia | 12% across all patients |
Table 3: Prexasertib Combination Therapy - Preclinical Data
This table showcases the synergistic effects of combining Prexasertib with a PI3K/mTOR inhibitor (LY3023414) in triple-negative breast cancer (TNBC) xenograft models.
| Xenograft Model | LY3023414 Alone (Tumor Inhibition) | Prexasertib Alone (Tumor Inhibition) | Combination (Tumor Regression) |
| HCC1806 | 0% | 94% | 35% |
| HCC1187 | 62% | 78% | 61% |
| MX-1 | 24% | 96% | 21% |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility of results. Below are methodologies for key assays used in the evaluation of CHK1 inhibitors.
Cell Viability - XTT Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Add various concentrations of the CHK1 inhibitor to the wells and incubate for the desired period (e.g., 48-72 hours).
-
XTT Labeling:
-
Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
-
Data Acquisition: Measure the absorbance of the samples at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.
Western Blotting for Phosphorylated Proteins (e.g., p-CHK1, γH2AX)
This technique is used to detect specific phosphorylated proteins, providing insight into signaling pathway activation.
-
Sample Preparation:
-
Lyse cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Gel Electrophoresis and Transfer:
-
Denature protein lysates in SDS-PAGE sample buffer at 95°C for 5 minutes.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-CHK1 Ser345) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To quantify the phosphorylated protein, the membrane can be stripped and re-probed for the total protein as a loading control.
-
Immunofluorescence for RAD51 Foci
This imaging technique is used to visualize the formation of RAD51 foci in the nucleus, a key marker of homologous recombination DNA repair.
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with the CHK1 inhibitor and/or a DNA damaging agent (e.g., ionizing radiation) as required.
-
Fixation and Permeabilization:
-
Fix the cells with 2% or 4% paraformaldehyde for 10-15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 20 minutes.
-
-
Staining:
-
Block with a suitable blocking buffer (e.g., PBS with 0.5% BSA) for 30 minutes.
-
Incubate with the primary antibody (e.g., rabbit anti-RAD51) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the number of RAD51 foci per nucleus using imaging software.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation: Harvest approximately 1x10^6 cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the intensity of PI fluorescence.
-
Use software to model the cell cycle distribution from the resulting DNA content histogram.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts relevant to the study of CHK1 inhibitors.
Caption: CHK1 signaling pathway and the mechanism of action of Prexasertib.
References
Comparative Analysis of CdnP-IN-1's Specificity Against Diverse Bacterial Phosphodiesterases
A comprehensive guide for researchers and drug development professionals on the selective inhibition of bacterial cyclic dinucleotide phosphodiesterases.
This guide provides a detailed comparison of the inhibitory activity of CdnP-IN-1, a potent inhibitor of Mycobacterium tuberculosis (Mtb) phosphodiesterase (PDE) CdnP, against a panel of bacterial and eukaryotic phosphodiesterases. The data presented herein is based on published experimental findings for the compound identified as C82, which for the purpose of this guide is functionally analogous to the internal designation this compound. This analysis is intended to assist researchers in evaluating the specificity and potential applications of this class of inhibitors in studying bacterial signaling and developing novel anti-virulence therapies.
Performance Comparison
The inhibitory activity of this compound (C82) was evaluated against a range of cyclic dinucleotide phosphodiesterases, including those from different bacterial species, a viral PDE, and a human PDE. The results, summarized in the table below, highlight the remarkable selectivity of this compound for the M. tuberculosis CdnP enzyme.
| Target Enzyme | Organism/Source | Inhibitor | IC50 (µM) |
| CdnP | Mycobacterium tuberculosis | This compound (C82) | ~18 [1] |
| Yybt | Bacillus subtilis | This compound (C82) | > 100 (No inhibition observed)[1] |
| RocR | Pseudomonas aeruginosa | This compound (C82) | > 100 (No inhibition observed)[1] |
| GBS-CdnP | Streptococcus agalactiae | This compound (C82) | > 100 (No inhibition observed)[1] |
| poxin | Vaccinia virus | This compound (C82) | > 100 (No inhibition observed)[1] |
| ENPP1 | Human | This compound (C82) | > 100 (No inhibition observed) |
| RocR | Pseudomonas aeruginosa | Benzoisothiazolinone derivative | ~25 |
Note: The IC50 value for the benzoisothiazolinone derivative against RocR is an approximation based on available data. For this compound (C82), "No inhibition observed" indicates that the IC50 is significantly greater than the highest tested concentrations.
Signaling Pathway Context
Cyclic dinucleotides, such as cyclic di-AMP (c-di-AMP) and cyclic GMP-AMP (cGAMP), are crucial second messengers in bacteria, regulating processes like virulence and the host immune response. In Mycobacterium tuberculosis, the phosphodiesterase CdnP plays a key role in this signaling pathway by hydrolyzing these cyclic dinucleotides. By doing so, Mtb can dampen the host's innate immune response, which is triggered by the recognition of these bacterial signaling molecules. This compound acts by inhibiting this hydrolytic activity, thereby maintaining higher levels of c-di-AMP and cGAMP, which can potentiate the host immune response against the bacteria.
Figure 1. Simplified signaling pathway of cyclic dinucleotides in the context of *M. tuberculosis infection and the inhibitory action of this compound.
Experimental Methodologies
The determination of the inhibitory activity of this compound (C82) was performed using a high-throughput enzymatic assay. The general workflow for such a screening process is outlined below.
General Experimental Protocol for Mtb CdnP Enzymatic Assay
This protocol is a representative method for determining the enzymatic activity of M. tuberculosis CdnP and assessing the potency of its inhibitors.
1. Reagents and Materials:
-
Purified recombinant M. tuberculosis CdnP enzyme.
-
Cyclic dinucleotide substrate (e.g., c-di-AMP or cGAMP).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2, 0.01% Triton X-100).
-
Detection reagents (e.g., a coupled enzyme system that produces a fluorescent or colorimetric signal upon substrate hydrolysis).
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Microplates (e.g., 384-well plates).
-
Plate reader capable of detecting the signal generated by the detection reagents.
2. Assay Procedure:
-
A solution of the CdnP enzyme in assay buffer is pre-incubated with varying concentrations of the test inhibitor (this compound) for a defined period (e.g., 15-30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the cyclic dinucleotide substrate to the enzyme-inhibitor mixture.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product formed is quantified using the detection reagents and a plate reader.
-
Control reactions are performed in the absence of the inhibitor (positive control for enzyme activity) and in the absence of the enzyme (negative control).
3. Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the positive control.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
Safety Operating Guide
Navigating the Proper Disposal of CdnP-IN-1: A General Protocol for Laboratory Chemical Waste
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals utilizing novel compounds such as CdnP-IN-1, for which specific disposal guidelines may not be readily available, a comprehensive and cautious approach to waste management is imperative. This document provides a procedural framework for the safe handling and disposal of this compound, based on established best practices for chemical waste management in a laboratory setting.
It is crucial to note that in the absence of a specific Safety Data Sheet (SDS) for this compound, this compound should be handled as a potentially hazardous substance. The following procedures are designed to provide a robust safety and logistical framework. However, these guidelines must always be supplemented and superseded by the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department and local governmental authorities.
Core Principles for Disposal
The primary strategy for the disposal of this compound should be risk-based, taking into account the compound's (presumed) chemical properties and any potential hazards associated with solvents or other reagents in the waste mixture.
Experimental Protocols: A Step-by-Step Disposal Guide
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, always don the appropriate PPE. This includes, but is not limited to:
-
A laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves
Step 2: Waste Segregation
Proper segregation of waste is fundamental to safe and compliant disposal. Do not mix incompatible waste streams. This compound waste should be categorized and collected at the point of generation.
Data Presentation: Waste Segregation Table
| Waste Type | Description | Collection Container |
| Solid Waste | Unused or expired pure this compound, contaminated gloves, pipette tips, weigh boats, and bench paper. | Designated, clearly labeled solid chemical waste container. |
| Liquid Waste | Solutions containing this compound, regardless of concentration or solvent (aqueous or organic). | Designated, clearly labeled liquid chemical waste container compatible with the solvent. |
| Sharps Waste | Needles, syringes, or other sharps contaminated with this compound. | Approved, puncture-resistant sharps container.[1] |
Step 3: Waste Collection and Labeling
-
Use Designated Containers: Collect each waste type in its appropriate container as specified in the table above.
-
Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The concentration (if in solution) and solvent
-
Appropriate hazard warnings (e.g., "Caution: Chemical Waste")
-
The date of accumulation
-
-
Container Management: Keep waste containers securely closed except when adding waste.[2]
Step 4: Storage of Chemical Waste
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure that the storage area is away from general laboratory traffic and sources of ignition.[3]
-
Secondary containment should be used for liquid waste containers to mitigate spills.
Step 5: Disposal and Removal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the final disposal of this compound waste. They will provide specific instructions based on local and national regulations.
-
Scheduled Pick-up: Arrange for a scheduled pick-up of the full and properly labeled waste containers by authorized EHS personnel.
-
Do Not Dispose Down the Drain: Never pour solutions containing this compound down the drain.[4]
-
Do Not Dispose in Regular Trash: Do not dispose of solid waste contaminated with this compound in the regular trash.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and its associated waste materials.
Caption: Disposal workflow for this compound waste.
By adhering to these general yet critical procedures, laboratories can ensure the safe and compliant management of this compound waste, thereby protecting personnel and the environment. Always prioritize the guidance provided by your local EHS department.
References
Safeguarding Research: A Guide to Handling CdnP-IN-1
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE), operational procedures, and disposal of CdnP-IN-1, a thieno[2,3-d]pyrimidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known properties of its structural components, including the thieno[2,3-d]pyrimidine core and the N-(2-methoxyphenyl)acetamide side chain.
Disclaimer: The following information is intended as a guide for trained laboratory personnel and is not a substitute for a compound-specific Safety Data Sheet. A thorough risk assessment should be conducted before handling this compound.
Personal Protective Equipment (PPE)
Given the novel nature of this compound, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound, particularly in its solid, powdered form.
| Protection Type | Specific PPE | Standard/Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | ASTM D6319, EN 374 | Prevents skin contact with the compound. Double-gloving offers additional protection. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | ANSI Z87.1, EN 166 | Protects eyes and face from dust particles and potential splashes of solutions containing the compound. |
| Body Protection | A disposable, low-permeability laboratory coat or gown with long sleeves and tight-fitting cuffs. | --- | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a certified chemical fume hood or other ventilated enclosure. | 29 CFR 1910.134, EN 149 | Minimizes the risk of inhaling fine particles of the compound. |
| Foot Protection | Closed-toe shoes | --- | Provides protection against spills and dropped objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure and ensure the integrity of the research.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly sealed and clearly labeled with the compound name, date of receipt, and any known hazards.
Weighing and Solution Preparation
-
All handling of solid this compound should be performed in a certified chemical fume hood to control exposure to airborne particles.
-
Use appropriate tools, such as spatulas and weigh paper, to handle the solid.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and the experimental procedure.
General Handling
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh paper, vials) | A dedicated, sealed, and clearly labeled hazardous waste container. | "Hazardous Chemical Waste," "this compound Solid Waste" | Dispose of through your institution's hazardous waste management program. |
| Liquid Waste (e.g., solutions containing this compound) | A sealed, leak-proof, and chemically compatible container. | "Hazardous Chemical Waste," "this compound in [Solvent Name]" | Dispose of through your institution's hazardous waste management program. Do not pour down the drain. |
| Contaminated Sharps (e.g., needles, Pasteur pipettes) | A puncture-resistant sharps container. | "Sharps Waste" | Follow your institution's guidelines for the disposal of chemically contaminated sharps. |
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of a novel research compound like this compound.
Caption: A workflow diagram illustrating the key stages of safely handling a novel research compound.
By adhering to these guidelines and fostering a culture of safety, researchers can mitigate the risks associated with handling novel compounds like this compound, ensuring both personal safety and the integrity of their scientific endeavors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
